molecular formula C3H7ClF3N B1344234 Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride CAS No. 2730-52-1

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Cat. No.: B1344234
CAS No.: 2730-52-1
M. Wt: 149.54 g/mol
InChI Key: CUOWKFXFKFXJEL-UHFFFAOYSA-N
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Description

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride is a useful research compound. Its molecular formula is C3H7ClF3N and its molecular weight is 149.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOWKFXFKFXJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626198
Record name 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

149.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2730-52-1
Record name 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1)
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Record name Methyl(2,2,2-trifluoroethyl)amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated amine salt. The trifluoromethyl group significantly influences its chemical and physical properties, including its acidity and lipophilicity, making it a compound of interest in medicinal chemistry and materials science.[1]

Chemical Identifiers

IdentifierValue
CAS Number 2730-52-1[2][3]
Molecular Formula C₃H₇ClF₃N[2][3]
Molecular Weight 149.54 g/mol [2][3]
InChI 1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H
SMILES Cl.CNCC(F)(F)F

Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid[1]
Melting Point 154-160 °C[2]
Solubility Soluble in water and ethanol[2]
Storage Room temperature, dry conditions[1]

Synthesis

A plausible and common route for the synthesis of this compound involves a two-step process: first, the formation of an amide from an ester and an amine, followed by the reduction of the amide to the desired amine, which is then converted to its hydrochloride salt.[2]

Experimental Protocol: Synthesis of N-Methyl-2,2,2-trifluoroacetamide (Intermediate)

This protocol is based on the general reaction of esters with amines to form amides.[2][4]

Materials:

  • Ethyl 2,2,2-trifluoroacetate

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous solvent (e.g., THF or ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2,2-trifluoroacetate in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine to the cooled ester solution while stirring. An excess of methylamine is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude N-methyl-2,2,2-trifluoroacetamide can be purified by distillation or chromatography.

Experimental Protocol: Reduction of N-Methyl-2,2,2-trifluoroacetamide and Hydrochloride Salt Formation

This protocol is based on the reduction of amides to amines using a reducing agent like lithium aluminum hydride, followed by salt formation.

Materials:

  • N-Methyl-2,2,2-trifluoroacetamide

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Filtration apparatus

Procedure:

  • In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Dissolve N-methyl-2,2,2-trifluoroacetamide in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the amide is fully reduced (monitored by TLC or IR spectroscopy).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting solid aluminum salts and wash them with the solvent.

  • Combine the filtrate and washes, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and cool the filtrate in an ice bath.

  • Slowly add a solution of hydrochloric acid in a suitable organic solvent to the filtrate with stirring.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds and general spectroscopic principles.

Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~2.7 (s, 3H, N-CH₃), ~3.5 (q, 2H, CH₂), ~9.5 (br s, 2H, NH₂⁺). The quartet for the methylene protons is due to coupling with the trifluoromethyl group. The ammonium protons are expected to be broad and may exchange with D₂O.
¹³C NMR δ (ppm): ~35 (N-CH₃), ~50 (q, J ≈ 35 Hz, CH₂), ~125 (q, J ≈ 277 Hz, CF₃). The carbons attached to the nitrogen and the trifluoromethyl group will show characteristic splitting patterns.
IR ν (cm⁻¹): 2400-3000 (broad, N-H stretch of the ammonium salt), ~1400-1600 (N-H bend), ~1100-1300 (strong, C-F stretch).
Mass Spec (EI) m/z: The molecular ion of the free amine (C₃H₆F₃N) is 113.04. Fragmentation would likely involve the loss of a methyl group (M-15) or a trifluoromethyl group (M-69).

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

G start Ethyl 2,2,2-trifluoroacetate + Methylamine step1 Amide Formation (Reflux in Solvent) start->step1 intermediate N-Methyl-2,2,2-trifluoroacetamide step1->intermediate step2 Reduction (e.g., LiAlH₄ in Ether/THF) intermediate->step2 free_amine N-Methyl-2,2,2-trifluoroethylamine step2->free_amine step3 Salt Formation (HCl in Solvent) free_amine->step3 product Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride step3->product

Caption: Proposed synthetic workflow for this compound.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The presence of the trifluoroethyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of molecules, making it a desirable functional group in the design of novel pharmaceuticals and agrochemicals.[1] It can be employed in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds.[1] Further research may explore its utility in the synthesis of specialized polymers and materials where its unique properties could be advantageous.[1] As there is limited information on its interaction with specific signaling pathways, future studies could investigate its biological activity profile to uncover potential therapeutic applications.

References

In-Depth Technical Guide: Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS 2730-52-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, with the CAS number 2730-52-1, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group can substantially alter the physicochemical and pharmacological properties of parent molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a key building block in the development of novel therapeutics and agrochemicals. While specific biological activity data for this compound is limited in publicly accessible literature, this document outlines its role as a synthetic intermediate and provides general experimental frameworks relevant to its application.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key properties are summarized in the table below, compiled from various chemical supplier and database sources.

PropertyValueReference
CAS Number 2730-52-1[1][2]
Molecular Formula C₃H₇ClF₃N[1][2]
Molecular Weight 149.54 g/mol [2]
Appearance White to Off-White to Light Yellow SolidMySkinRecipes
Melting Point >200 °CSigma-Aldrich
Solubility Soluble in water and ethanol.ChemBK
SMILES String Cl.CNCC(F)(F)F[2]
InChI Key CUOWKFXFKFXJEL-UHFFFAOYSA-N[2]

Spectroscopic Data

SpectroscopyDescriptionReference
¹H NMR Proton Nuclear Magnetic Resonance data is available, which would confirm the presence of the methyl and ethyl protons and their coupling with the fluorine atoms. The N-methyl group typically appears as a sharp singlet between 2.2 and 2.6 δ.[3]ChemicalBook, PubChem
¹³C NMR Carbon-13 Nuclear Magnetic Resonance data exists and would show distinct signals for the methyl and trifluoroethyl carbons.PubChem
Infrared (IR) IR spectra are available and would show characteristic peaks for N-H stretching (in the protonated amine), C-H stretching, and strong C-F stretching vibrations.PubChem, ChemicalBook
Mass Spectrometry (MS) Electron ionization mass spectrometry data for the parent amine and related structures are available, which would show fragmentation patterns useful for structural elucidation.[4][5][6]NIST WebBook

Synthesis

General Synthetic Pathway

A common method for the synthesis of N-methyl-2,2,2-trifluoroethylamine involves the reaction of an ethyl trifluoroacetate with methylamine to form the corresponding amide, which is subsequently reduced. The resulting amine can then be treated with hydrochloric acid to yield the hydrochloride salt.

A more direct, referenced synthesis of the hydrochloride salt involves the reaction of 2,2,2-trifluoroethylamine with a methylating agent, followed by the introduction of hydrochloric acid.

Synthesis_Pathway Ethyl 2,2,2-trifluoroacetate Ethyl 2,2,2-trifluoroacetate N-methyl-2,2,2-trifluoroacetamide N-methyl-2,2,2-trifluoroacetamide Ethyl 2,2,2-trifluoroacetate->N-methyl-2,2,2-trifluoroacetamide + Methylamine Methylamine Methylamine Methylamine->N-methyl-2,2,2-trifluoroacetamide Reduction Reduction N-methyl-2,2,2-trifluoroacetamide->Reduction N-Methyl-2,2,2-trifluoroethylamine N-Methyl-2,2,2-trifluoroethylamine Reduction->N-Methyl-2,2,2-trifluoroethylamine This compound This compound N-Methyl-2,2,2-trifluoroethylamine->this compound + HCl HCl HCl HCl->this compound

Detailed Experimental Protocol (Example)

Materials:

  • N-Methyl-2,2,2-trifluoroethylamine

  • Saturated solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether)

  • Anhydrous solvent (e.g., ethanol or diethyl ether)

  • Reaction flask (three-necked flask is ideal)

  • Stirring apparatus

  • Dropping funnel

  • Apparatus for vacuum distillation/evaporation

Procedure:

  • Dissolve a known quantity of N-Methyl-2,2,2-trifluoroethylamine in an anhydrous solvent within the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a stoichiometric equivalent of a saturated solution of hydrochloric acid dropwise to the stirred amine solution. Maintain the temperature below 25 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure complete salt formation.

  • The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid can be washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material and then dried under vacuum.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for introducing the N-methyl-2,2,2-trifluoroethyl moiety into larger molecules. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the pharmacological profile of a drug candidate.

Key advantages of incorporating the trifluoroethyl group include:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[7]

  • Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine, affecting its ionization state at physiological pH and potentially influencing receptor binding.

  • Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to favorable interactions with biological targets, thereby increasing binding affinity and potency.

This compound is particularly useful in the synthesis of:

  • Pharmaceutical Intermediates: As a precursor for more complex active pharmaceutical ingredients (APIs).[8]

  • Agrochemicals: For the development of new pesticides and herbicides.[8]

  • Enzyme Inhibitors and Receptor Modulators: The N-methyl-2,2,2-trifluoroethyl group can be incorporated into molecules designed to interact with specific enzymes or receptors.[9]

Drug_Discovery_Workflow cluster_0 Compound Synthesis cluster_1 Preclinical Testing Start Lead Compound Synthesis Chemical Synthesis Start->Synthesis BuildingBlock This compound BuildingBlock->Synthesis NewCompound Novel Fluorinated Analog Synthesis->NewCompound BindingAssay Receptor Binding Assays NewCompound->BindingAssay CellAssay Cell-based Assays BindingAssay->CellAssay ADME ADME/Tox Studies CellAssay->ADME OptimizedLead OptimizedLead ADME->OptimizedLead Optimized Lead

Potential Biological Activity and Experimental Protocols

While no specific biological data for this compound is readily available, its structural motifs suggest potential interactions with various biological targets. For instance, N-methylated amine structures are common in neurologically active compounds. The trifluoroethyl group can serve as a metabolically stable amide isostere.[1]

Hypothetical Target and Assay Protocol: Receptor Binding Assay

Given its structure, a relevant hypothetical application could be its use in synthesizing ligands for monoamine transporters (e.g., SERT, DAT, NET). A standard experimental protocol to assess the binding affinity of a derivative of this compound is a competitive radioligand binding assay.[10]

Objective: To determine the binding affinity (Ki) of a novel compound derived from this compound for a specific receptor or transporter.

Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[11]

Materials:

  • Cell membranes expressing the target receptor/transporter

  • A specific high-affinity radioligand (e.g., [³H]-citalopram for SERT)

  • Test compound (synthesized using this compound)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubate the plate for a sufficient time at an appropriate temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Safety Information

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes eye irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility lies in the strategic introduction of the N-methyl-2,2,2-trifluoroethyl group, which can impart desirable pharmacological properties to lead compounds. While direct biological activity data for this specific molecule is scarce, its importance as a synthetic intermediate is well-established. Further research into the biological effects of compounds derived from this building block is warranted and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoroethyl moiety can significantly modify the properties of target molecules, enhancing stability, bioavailability, or metabolic resistance. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number2730-52-1[2]
Molecular FormulaC₃H₇ClF₃N[2]
Molecular Weight149.54 g/mol [2]
AppearanceWhite solid powder[2]
Melting Point154-160 °C[2]
SolubilitySoluble in polar solvents such as water and ethanol.[2]

Synthetic Pathways

Two primary and effective synthetic pathways for the preparation of this compound have been identified: Reductive Amination of 2,2,2-trifluoroethylamine and a two-step route involving Amide Formation followed by Reduction .

Pathway 1: Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming amines. In this case, 2,2,2-trifluoroethylamine is reacted with formaldehyde (a one-carbon source) in the presence of a reducing agent to yield the desired N-methylated product. This method is often preferred due to its one-pot nature and high yields.

2,2,2-Trifluoroethylamine 2,2,2-Trifluoroethylamine Iminium_Intermediate Iminium Intermediate 2,2,2-Trifluoroethylamine->Iminium_Intermediate Formaldehyde Formaldehyde Formaldehyde->Iminium_Intermediate Product_Free_Base Methyl-(2,2,2-trifluoro-ethyl)-amine Iminium_Intermediate->Product_Free_Base Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reducing_Agent->Iminium_Intermediate Final_Product Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride Product_Free_Base->Final_Product Salt Formation HCl HCl HCl->Final_Product

Diagram 1: Reductive Amination Workflow.
Pathway 2: Amide Formation and Reduction

This two-step approach involves first reacting a trifluoroacetate ester with methylamine to form an N-methyl amide intermediate. This stable intermediate is then reduced to the target amine, which is subsequently converted to its hydrochloride salt.

Ethyl_Trifluoroacetate Ethyl 2,2,2-trifluoroacetate Amide_Intermediate N-methyl-2,2,2- trifluoroacetamide Ethyl_Trifluoroacetate->Amide_Intermediate Amidation Methylamine Methylamine Methylamine->Amide_Intermediate Product_Free_Base Methyl-(2,2,2-trifluoro-ethyl)-amine Amide_Intermediate->Product_Free_Base Reduction Reducing_Agent_Amide Reducing Agent (e.g., LiAlH4) Reducing_Agent_Amide->Amide_Intermediate Final_Product Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride Product_Free_Base->Final_Product Salt Formation HCl HCl HCl->Final_Product

Diagram 2: Amide Formation and Reduction Workflow.

Experimental Protocols

The following protocols are constructed based on established methodologies for similar transformations.[3][4][5][6] Researchers should perform initial small-scale reactions to optimize conditions for their specific laboratory setup.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from a general, catalyst-free procedure for the reductive alkylation of amines in 2,2,2-trifluoroethanol (TFE), a solvent known to accelerate such reactions.[4]

Materials:

  • 2,2,2-Trifluoroethylamine hydrochloride (or the free base)

  • Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • 2,2,2-Trifluoroethanol (TFE)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • If starting with the hydrochloride salt, neutralize 2,2,2-trifluoroethylamine hydrochloride (1.0 eq.) by dissolving it in water and adding an equivalent of a suitable base (e.g., NaOH). Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • In a round-bottom flask, dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and paraformaldehyde (1.1 eq.) in TFE.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Add a solution of HCl in an appropriate solvent dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

ParameterValue/Condition
Reactants 2,2,2-Trifluoroethylamine, Paraformaldehyde, NaBH₄
Solvent 2,2,2-Trifluoroethanol (TFE)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Expected Yield 87-93% (based on analogous reactions)[4]
Protocol 2: Synthesis via Amide Reduction

This two-step protocol involves the formation of an amide intermediate, which is then reduced.

Step 2a: Synthesis of N-methyl-2,2,2-trifluoroacetamide [6]

Materials:

  • Ethyl 2,2,2-trifluoroacetate

  • Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

  • Methanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,2,2-trifluoroacetate (1.0 eq.) in methanol.

  • Add a solution of methylamine (1.5-2.0 eq.) to the flask.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Remove the solvent under reduced pressure to obtain the crude N-methyl-2,2,2-trifluoroacetamide. The product can be purified by distillation or recrystallization if necessary.

Step 2b: Reduction of N-methyl-2,2,2-trifluoroacetamide [5]

Materials:

  • N-methyl-2,2,2-trifluoroacetamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous workup solutions (e.g., Fieser workup: water, 15% NaOH, water)

  • Hydrochloric acid (HCl) in a suitable solvent

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve N-methyl-2,2,2-trifluoroacetamide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture back to 0 °C.

  • Perform a careful, sequential workup by slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

  • Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

  • Filter and carefully remove the solvent by distillation (the free amine may be volatile).

  • Convert the resulting crude amine to the hydrochloride salt as described in Protocol 1, steps 9-11.

ParameterValue/Condition
Reactants N-methyl-2,2,2-trifluoroacetamide, LiAlH₄
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Reaction Time 4-8 hours

Characterization Data

While specific experimental spectra for this compound were not found in the surveyed literature, data for key precursors are available. Successful synthesis of the final product should be confirmed by standard analytical techniques.

Precursor Characterization:

  • 2,2,2-Trifluoroethylamine Hydrochloride (CAS 373-88-6): 1H NMR and 13C NMR spectral data are available in public databases.[7][8]

  • N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5): 13C NMR spectral data is available.[9]

Expected Characterization for this compound:

  • 1H NMR: Expected signals would include a singlet for the N-methyl group, a quartet for the methylene group (CH₂) coupled to the three fluorine atoms, and a broad signal for the amine proton.

  • 13C NMR: Expected signals would include a carbon signal for the methyl group, a quartet for the methylene carbon due to coupling with fluorine, and a quartet for the trifluoromethyl carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₃H₆F₃N).

  • FT-IR: Characteristic peaks for N-H stretching and C-F stretching would be expected.

Researchers are advised to acquire and interpret these spectra to confirm the identity and purity of their synthesized product.

References

An In-depth Technical Guide to Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, a fluorinated organic compound, is a versatile building block in medicinal chemistry and drug discovery. Its trifluoromethyl group imparts unique properties, including increased metabolic stability and altered basicity, making it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and formulation.

PropertyValueSource/Method
Molecular Formula C₃H₇ClF₃N
Molecular Weight 149.54 g/mol
Appearance White to off-white solid[1]
Melting Point 154-160 °C[1]
Boiling Point Not available for the hydrochloride salt.
Solubility Soluble in polar solvents such as water and ethanol. Quantitative data not available.[1][2]
pKa (Predicted) ~7-8Estimation based on similar amines
logP (Predicted) ~1.5-2.0Estimation based on similar amines

Synthesis

General Synthetic Workflow

Synthesis_Workflow General Synthesis of this compound reagent1 Trifluoro-ethyl derivative (e.g., halide or tosylate) intermediate Methyl-(2,2,2-trifluoro-ethyl)-amine (Free Base) reagent1->intermediate Nucleophilic Substitution reagent2 Methylamine (CH₃NH₂) in a suitable solvent reagent2->intermediate product This compound intermediate->product Salt Formation reagent3 Hydrochloric Acid (HCl) in an anhydrous solvent reagent3->product Cathepsin_K_Signaling Simplified RANKL-Cathepsin K Signaling in Osteoclasts cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor / Osteoclast cluster_bone Bone Matrix RANKL RANKL RANK RANK Receptor RANKL->RANK Binding Signaling Downstream Signaling (e.g., NF-κB, MAPK) RANK->Signaling Activation Transcription Gene Transcription Signaling->Transcription Induction CatK_mRNA Cathepsin K mRNA Transcription->CatK_mRNA Transcription CatK_pro Pro-Cathepsin K CatK_mRNA->CatK_pro Translation CatK_active Active Cathepsin K CatK_pro->CatK_active Proteolytic Processing Collagen Type I Collagen CatK_active->Collagen Degradation Resorption Bone Resorption Collagen->Resorption Melting_Point_Workflow Melting Point Determination Workflow sample_prep Sample Preparation: Finely powder the solid sample. capillary_load Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. sample_prep->capillary_load instrument_setup Instrument Setup: Place the capillary in the melting point apparatus. capillary_load->instrument_setup heating Heating: Heat rapidly to ~15-20 °C below the expected melting point, then slowly (1-2 °C/min). instrument_setup->heating observation Observation: Record the temperature at which melting begins and the temperature at which the sample is completely liquid. heating->observation result Result: Report the melting point as a range. observation->result

References

N-Methyl-N-(2,2,2-trifluoroethyl)amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structural features, particularly the trifluoroethyl moiety, make it a significant building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride, intended for professionals in research and development.

Chemical and Physical Properties

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is typically a white to off-white solid powder.[1] It is soluble in polar solvents such as water and ethanol.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 2730-52-1[2][3][4][5]
Molecular Formula C₃H₇ClF₃N[2][5]
Molecular Weight 149.54 g/mol [5][6][7][8]
Appearance Solid[6]
Melting Point 154-160 °C[1]
MDL Number MFCD08448126[2][6][7][8]
PubChem CID 22496068[2]
InChI Key CUOWKFXFKFXJEL-UHFFFAOYSA-N[6]
SMILES String Cl.CNCC(F)(F)F[6]

Safety and Handling

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is classified as harmful if swallowed and causes serious eye irritation.[6][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard StatementGHS PictogramPrecautionary Statements
H302: Harmful if swallowedGHS07 (Exclamation Mark)P264, P270, P301+P312, P330, P501
H319: Causes serious eye irritationGHS07 (Exclamation Mark)P264, P280, P305+P351+P338, P337+P313

Synthesis

A common synthetic route to N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride involves a two-step process starting from ethyl 2,2,2-trifluoroacetate.[1] The first step is the amidation of the ester with methylamine to form N-methyl-2,2,2-trifluoroacetamide. This is followed by the reduction of the amide to the corresponding amine, N-Methyl-N-(2,2,2-trifluoroethyl)amine. Finally, treatment with hydrochloric acid affords the hydrochloride salt.

Experimental Protocol (General Outline)

Step 1: Synthesis of N-methyl-2,2,2-trifluoroacetamide

  • To a solution of methylamine (in a suitable solvent such as THF or ethanol) cooled in an ice bath, slowly add ethyl 2,2,2-trifluoroacetate.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product, if necessary, by distillation or chromatography to yield N-methyl-2,2,2-trifluoroacetamide.

Step 2: Synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)amine

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-methyl-2,2,2-trifluoroacetamide in an anhydrous solvent (e.g., THF or diethyl ether).

  • Carefully add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solid and wash with the reaction solvent.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain N-Methyl-N-(2,2,2-trifluoroethyl)amine.

Step 3: Formation of N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride

  • Dissolve the crude N-Methyl-N-(2,2,2-trifluoroethyl)amine in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or as a concentrated aqueous solution) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride.

Synthesis_Workflow reagent1 Ethyl 2,2,2-trifluoroacetate intermediate1 N-methyl-2,2,2-trifluoroacetamide reagent1->intermediate1 Amidation reagent2 Methylamine reagent2->intermediate1 intermediate2 N-Methyl-N-(2,2,2-trifluoroethyl)amine intermediate1->intermediate2 Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->intermediate2 product N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride intermediate2->product Salt Formation hcl HCl hcl->product

A generalized workflow for the synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride.

Applications in Research and Development

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8] The trifluoroethyl group can be strategically introduced into a target molecule to modulate its properties.

Potential Applications Include:

  • Pharmaceuticals: As a precursor for the synthesis of biologically active compounds. The trifluoroethyl group can enhance metabolic stability and bioavailability.[8]

  • Agrochemicals: Used in the development of new pesticides and herbicides where the fluorine atoms can contribute to increased efficacy.

  • Materials Science: Employed in the preparation of specialized polymers and coatings with enhanced chemical resistance and durability.[8]

Applications start N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride application1 Pharmaceutical Synthesis start->application1 application2 Agrochemical Development start->application2 application3 Advanced Materials start->application3 sub_app1 Introduction of CF3CH2N(CH3)- moiety application1->sub_app1 sub_app2 Modification of biological activity sub_app1->sub_app2 sub_app3 Enhancement of metabolic stability sub_app1->sub_app3

Logical relationship of the applications of N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride.

Conclusion

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is a versatile and important building block for the synthesis of fluorinated organic molecules. Its utility in medicinal chemistry and materials science is driven by the unique properties conferred by the trifluoroethyl group. While detailed, publicly available experimental protocols for its synthesis are scarce, the general synthetic routes are well-established in organic chemistry. This guide provides a foundational understanding of this compound for researchers and developers working at the forefront of chemical synthesis.

References

The Trifluoroethyl Group: A Strategic Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the trifluoroethyl group (-CH₂CF₃) has emerged as a powerful tool for enhancing metabolic stability, modulating lipophilicity and basicity, and improving target binding interactions. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoroethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical and Pharmacokinetic Profile Modulation

The introduction of a trifluoroethyl group can significantly alter a molecule's properties, leading to an improved drug-like profile. These modifications primarily impact metabolic stability, lipophilicity, and the acidity of neighboring functional groups.

Enhanced Metabolic Stability

A major advantage of incorporating a trifluoroethyl group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile ethyl or methoxy group with a trifluoroethyl group, medicinal chemists can block common sites of oxidation, leading to a longer drug half-life and improved bioavailability.[1][2][3]

Table 1: Comparative Metabolic Stability of Drug Analogues

Compound PairModificationIn Vitro Half-life (t½)Intrinsic Clearance (CLint)Reference
Analogue A vs. Analogue BEthyl to TrifluoroethylShorter in A, Longer in BHigher in A, Lower in B[2]
Compound X vs. Compound YMethyl to TrifluoromethylShorter in X, Longer in YHigher in X, Lower in Y[2]
Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoroethyl group generally increases lipophilicity compared to a hydroxyl or amino group, but its impact is more nuanced when compared to an ethyl group. The highly electronegative fluorine atoms can reduce the electron density of the surrounding molecule, affecting its interaction with water.[4][5]

Table 2: Comparative Lipophilicity (logP) of Analogues

Compound PairModificationlogP of Analogue 1logP of Analogue 2Reference
Aniline vs. N-(2,2,2-trifluoroethyl)anilineH to -CH₂CF₃0.902.34 (calculated)Estimated
Ethanol vs. 2,2,2-TrifluoroethanolH to -CF₃-0.310.39Estimated
Attenuation of Basicity (pKa)

The strong electron-withdrawing nature of the trifluoroethyl group significantly reduces the basicity of adjacent amino groups. This lowering of the pKa can be advantageous in drug design, as it can reduce unwanted interactions with acidic targets or improve a drug's solubility and permeability profile. For example, the pKa of ethylamine is approximately 10.7, while the pKa of 2,2,2-trifluoroethylamine is significantly lower at 5.7.[6][7]

Table 3: Comparative pKa Values of Amines

AminepKaReference
Ethylamine10.67[7]
2,2,2-Trifluoroethylamine5.7[6]
Aniline4.6[8]
N-(2,2,2-trifluoroethyl)anilineLower than AnilineEstimated

Role in Drug-Target Interactions

The trifluoroethyl group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. While not a classical hydrogen bond donor, the polarized C-H bonds adjacent to the trifluoromethyl group can act as weak hydrogen bond donors. Furthermore, the electron-rich fluorine atoms can act as hydrogen bond acceptors. These interactions can contribute to enhanced binding affinity and selectivity.

Case Studies: Trifluoromethyl-Containing Drugs

While this guide focuses on the trifluoroethyl group, the closely related trifluoromethyl group (-CF₃) is more prevalent in marketed drugs and provides valuable insights into the effects of trifluoroalkylation. Celecoxib and Fluoxetine are prominent examples.

Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its activity and selectivity. It contributes to the overall lipophilicity of the molecule, facilitating its entry into the hydrophobic active site of the COX-2 enzyme.

Below is a diagram illustrating the signaling pathway affected by Celecoxib.

Celecoxib_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalyzes Pro-inflammatory Prostaglandins (e.g., PGE2) Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins (e.g., PGE2)->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Celecoxib inhibits the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.

Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The trifluoromethyl group on the phenoxy ring of fluoxetine enhances its lipophilicity, which is important for crossing the blood-brain barrier. It also influences the molecule's binding to the serotonin transporter (SERT).

Below is a diagram illustrating the mechanism of action of Fluoxetine.

Fluoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin (5-HT) Vesicles Serotonin (5-HT) Vesicles Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT) Vesicles->Serotonin (5-HT) Release Serotonin Transporter (SERT) Serotonin Transporter (SERT) Serotonin Transporter (SERT)->Serotonin (5-HT) Vesicles Fluoxetine Fluoxetine Fluoxetine->Serotonin Transporter (SERT) Blocks Serotonin (5-HT)->Serotonin Transporter (SERT) Reuptake 5-HT Receptors 5-HT Receptors Serotonin (5-HT)->5-HT Receptors Binds Signal Transduction Signal Transduction 5-HT Receptors->Signal Transduction Activates

Caption: Fluoxetine blocks the reuptake of serotonin by the serotonin transporter (SERT).

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compound or positive control working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control (time = 0).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (k * 1000) / microsomal protein concentration (mg/mL).[2]

Synthesis of N-(2,2,2-trifluoroethyl)anilines

This protocol describes a general method for the N-trifluoroethylation of anilines.[9]

Materials:

  • Aniline derivative

  • 2,2,2-Trifluoroethylamine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Iron(III) porphyrin catalyst (e.g., Fe(TPP)Cl)

  • Acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • In a reaction vessel, dissolve 2,2,2-trifluoroethylamine hydrochloride and acetic acid in a mixture of water and dichloromethane.

  • Add sodium nitrite to the solution and stir at room temperature for 30 minutes to generate trifluorodiazoethane in situ.

  • Add the aniline derivative and the iron porphyrin catalyst to the vigorously stirred solution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired N-(2,2,2-trifluoroethyl)aniline derivative.[9]

Conclusion

The trifluoroethyl group is a valuable asset in the medicinal chemist's toolbox. Its ability to enhance metabolic stability, modulate physicochemical properties, and participate in key binding interactions makes it a strategic choice for lead optimization and the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its effects, supported by robust experimental evaluation, is crucial for harnessing its full potential in drug discovery.

References

An In-depth Technical Guide on the Synthesis and Characterization of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific experimental data for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS 2730-52-1) is limited. This guide provides a comprehensive overview of general methodologies for the synthesis and characterization of N-methylated trifluoroethylamines, with specific data presented for the closely related and more extensively studied analogue, 2,2,2-trifluoroethylamine hydrochloride, where available. The presented protocols are illustrative and may require optimization for the specific synthesis of this compound.

Introduction

This compound is a fluorinated organic compound. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[1] N-methylation of amines is a common strategy in medicinal chemistry to modulate pharmacological activity, solubility, and metabolic pathways.[1][2] This guide explores the synthesis, and characterization of this class of compounds, providing researchers, scientists, and drug development professionals with a foundational understanding.

Physicochemical Properties

PropertyValue (for 2,2,2-trifluoroethylamine hydrochloride)Reference
CAS Number 373-88-6[3]
Molecular Formula C₂H₅ClF₃N[3]
Molecular Weight 135.52 g/mol [3]
Appearance White to light yellow crystalline powder
Boiling Point 121.9 °C at 760 mmHg
Melting Point 222-226 °C

Synthesis of N-Methylated Trifluoroethylamines

The synthesis of this compound can be approached through several standard organic chemistry methodologies. Below are detailed protocols for common N-methylation techniques, starting from 2,2,2-trifluoroethylamine.

Reductive Amination with Formaldehyde

Reductive amination is a widely used method for the N-methylation of primary amines.[4][5][6][7][8] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,2,2-trifluoroethylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, typically as a 37% aqueous solution).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction is typically carried out under mildly acidic conditions to catalyze imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Collect the solid product by filtration and dry under vacuum.

G cluster_0 Reductive Amination Workflow Start Start Reactants 2,2,2-Trifluoroethylamine + Formaldehyde Start->Reactants Imine_Formation Imine Formation (Mildly Acidic) Reactants->Imine_Formation Step 1 Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Step 2 Quench_Extract Quench & Extract Reduction->Quench_Extract Step 3 Purification Purification Quench_Extract->Purification Step 4 Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Step 5 End Methyl-(2,2,2-trifluoro-ethyl)-amine HCl Salt_Formation->End

Caption: Workflow for the synthesis of this compound via reductive amination.

Direct Alkylation with a Methylating Agent

Direct alkylation of a primary amine with a methylating agent, such as methyl iodide, is another common approach.[9][10][11][12] A base is typically required to neutralize the acid generated during the reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,2,2-trifluoroethylamine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base and Alkylating Agent: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution. Follow this with the dropwise addition of methyl iodide (CH₃I, 1.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, filter off the base and wash the filter cake with the reaction solvent. Remove the solvent from the filtrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude product as described in the reductive amination protocol, followed by conversion to the hydrochloride salt.

Characterization

Due to the lack of specific published data for this compound, this section outlines the expected spectroscopic characteristics based on the analysis of similar N-methylated and trifluoroethylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, a quartet for the methylene (CH₂) group adjacent to the trifluoromethyl group (due to coupling with the fluorine atoms), and a broad singlet for the amine proton (which may exchange with D₂O). The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.[13][14][15][16]

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the N-methyl carbon, the methylene carbon, and the trifluoromethyl carbon. The signal for the carbon in the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of the free amine, N-methyl-2,2,2-trifluoroethylamine, is expected to show a molecular ion peak. Characteristic fragmentation patterns for amines often involve alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[17][18][19][20][21]

G cluster_1 Expected Mass Spectrometry Fragmentation Parent_Ion [CH3NHCH2CF3]+• Molecular Ion Alpha_Cleavage_1 α-Cleavage (Loss of •CH3) Parent_Ion->Alpha_Cleavage_1 Alpha_Cleavage_2 α-Cleavage (Loss of •CF3) Parent_Ion->Alpha_Cleavage_2 Fragment_1 [NHCH2CF3]+ Fragment Alpha_Cleavage_1->Fragment_1 Fragment_2 [CH3NHCH2]+ Fragment Alpha_Cleavage_2->Fragment_2

Caption: Postulated alpha-cleavage fragmentation pathways for N-methyl-2,2,2-trifluoroethylamine in mass spectrometry.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the introduction of a trifluoroethyl group to biologically active amines has been explored in drug discovery. For example, trifluoroethylamine derivatives have been investigated for their potential as insecticides, fungicides, and for the treatment of various diseases of the central nervous, cardiovascular, and endocrine systems.[22]

N-methylation is a well-established strategy in drug design to enhance pharmacological properties.[2][23][24][25] It can improve metabolic stability by blocking sites of enzymatic degradation, increase cell permeability and bioavailability by increasing lipophilicity, and modulate receptor binding affinity and selectivity.[2][24][25]

G cluster_2 Rationale for N-Methylation in Drug Design N_Methylation N-Methylation of Bioactive Amine Metabolic_Stability Increased Metabolic Stability (Blockade of N-dealkylation) N_Methylation->Metabolic_Stability Lipophilicity Increased Lipophilicity N_Methylation->Lipophilicity Receptor_Binding Modulated Receptor Binding (Affinity & Selectivity) N_Methylation->Receptor_Binding Pharmacological_Profile Improved Pharmacological Profile Metabolic_Stability->Pharmacological_Profile Permeability Enhanced Cell Permeability & Bioavailability Lipophilicity->Permeability Permeability->Pharmacological_Profile Receptor_Binding->Pharmacological_Profile

Caption: Conceptual diagram illustrating the impact of N-methylation on the properties of a bioactive amine.

Conclusion

While specific data on this compound remains elusive in the current body of scientific literature, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The methodologies for N-methylation and the principles of spectroscopic analysis outlined herein offer a solid starting point for researchers interested in synthesizing and evaluating this and similar fluorinated amines. Further research is warranted to elucidate the specific physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

A Technical Guide to Key Intermediates in Fluorinated Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, a significant portion of pharmaceuticals currently on the market contain at least one fluorine atom.[3][4] This technical guide provides an in-depth exploration of the core intermediates that are pivotal in the synthesis of these fluorinated drugs, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers in this dynamic field.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine can lead to enhanced pharmacokinetic and physicochemical properties.[2] For instance, the strong carbon-fluorine bond can block metabolic oxidation, thereby increasing a drug's half-life.[5] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups, which can in turn enhance binding interactions with target proteins.[6] The strategic placement of fluorine or fluorine-containing moieties is a key strategy for medicinal chemists to fine-tune the properties of drug candidates.[7]

Classification of Key Fluorinated Intermediates

Fluorinated pharmaceutical intermediates can be broadly categorized into three main classes based on their core structures:

  • Fluorinated Aromatic Compounds: These intermediates, which include fluorinated benzenes, biphenyls, and phenols, are fundamental building blocks for a wide range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and kinase inhibitors.[8]

  • Fluorinated Heterocyclic Compounds: The incorporation of fluorine into heterocyclic scaffolds such as pyridines, pyrimidines, and quinoxalines is a common strategy in the development of anticancer, antiviral, and antibacterial agents.[8]

  • Fluorinated Aliphatic Compounds: This class includes acyclic and alicyclic compounds where fluorine substitution can significantly impact conformation and metabolic stability. These are crucial in the synthesis of anesthetics, and various enzyme inhibitors.[8]

Core Synthetic Strategies and Key Intermediates

The synthesis of fluorinated pharmaceuticals relies on a toolbox of specialized reagents and building blocks. The following sections detail the synthesis of key intermediates from each class, providing experimental protocols and quantitative data.

Fluorinated Aromatic Intermediates

2-Fluoro-4-bromobiphenyl is a critical precursor for the synthesis of Flurbiprofen, a widely used NSAID.[7][9]

Synthesis of 2-Fluoro-4-bromobiphenyl

G A 2-Fluoroaniline B Bromination (N-Bromosuccinimide) A->B C 2-Fluoro-4-bromoaniline B->C D Diazotization (Sodium Nitrite, Acid) C->D E Diazonium Salt D->E F Coupling with Benzene E->F G 2-Fluoro-4-bromobiphenyl F->G

Synthetic pathway for 2-Fluoro-4-bromobiphenyl.

Experimental Protocol: Synthesis of 2-Fluoro-4-bromobiphenyl

This protocol describes a common laboratory-scale synthesis.

  • Bromination of 2-Fluoroaniline: To a solution of 2-fluoroaniline in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C). Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-fluoro-4-bromoaniline.

  • Diazotization: Dissolve the crude 2-fluoro-4-bromoaniline in an acidic medium (e.g., a mixture of sulfuric acid and water). Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Gomberg-Bachmann Reaction: Add the resulting diazonium salt solution to a vigorously stirred biphasic mixture of benzene and an aqueous solution of a base (e.g., sodium hydroxide).

  • Work-up and Purification: After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-fluoro-4-bromobiphenyl.[9][10]

IntermediateReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Fluoro-4-bromoaniline2-Fluoroaniline, NBSDichloromethane02-4~90
2-Fluoro-4-bromobiphenyl2-Fluoro-4-bromoaniline, NaNO₂, BenzeneH₂O/Benzene0-5 (diazotization), RT (coupling)1-2 (diazotization), 12-16 (coupling)60-70

4-(Trifluoromethyl)phenol is an important intermediate in the synthesis of various pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1]

Synthesis of 4-(Trifluoromethyl)phenol from 4-Chlorobenzotrifluoride

G A 4-Chlorobenzotrifluoride B Nucleophilic Aromatic Substitution (Sodium Hydroxide) A->B High Temperature and Pressure C 4-(Trifluoromethyl)phenol B->C

Synthesis of 4-(Trifluoromethyl)phenol.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenol

This protocol outlines the hydrolysis of 4-chlorobenzotrifluoride.

  • Reaction Setup: In a high-pressure autoclave, charge 4-chlorobenzotrifluoride, a solution of sodium hydroxide, and a copper catalyst (e.g., copper(I) oxide).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 200-250 °C) under pressure. Stir the reaction mixture for several hours until the reaction is complete (monitored by GC or HPLC).

  • Work-up and Purification: Cool the reactor and carefully neutralize the reaction mixture with a mineral acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to afford 4-(trifluoromethyl)phenol.[11]

IntermediateStarting MaterialReagentsCatalystTemperature (°C)PressureYield (%)
4-(Trifluoromethyl)phenol4-ChlorobenzotrifluorideNaOHCopper(I) oxide200-250High>80
Fluorinated Heterocyclic Intermediates

This intermediate is crucial for the synthesis of several agrochemicals and pharmaceuticals.[12]

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

G A 3-Picoline B Vapor-phase Chlorination/Fluorination A->B High Temperature, Catalyst C 2-Chloro-5-(trifluoromethyl)pyridine B->C

One-step synthesis of 2-Chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This industrial process involves the simultaneous chlorination and fluorination of 3-picoline.

  • Reaction Setup: A vapor-phase reactor is packed with a suitable catalyst, such as a transition metal fluoride on a support.

  • Reaction Conditions: 3-Picoline, chlorine gas, and hydrogen fluoride are fed into the reactor at a high temperature (typically >300 °C). The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product.

  • Product Separation: The product stream exiting the reactor is a mixture of chlorinated and fluorinated pyridines. The desired 2-chloro-5-(trifluoromethyl)pyridine is separated from the byproducts and unreacted starting materials by fractional distillation.[12]

IntermediateStarting MaterialReagentsTemperature (°C)CatalystYield (%)
2-Chloro-5-(trifluoromethyl)pyridine3-PicolineCl₂, HF>300Transition metal fluorideGood (process dependent)

Quinoxalin-2-one derivatives are of significant interest in medicinal chemistry. The introduction of a difluoromethyl group can enhance their biological activity.

Visible-Light Photocatalytic Difluoromethylation of Quinoxalin-2-ones

G cluster_workflow Experimental Workflow A Quinoxalin-2-one F Visible Light Irradiation A->F B Difluoromethylating Reagent (e.g., S-(difluoromethyl)sulfonium salt) B->F C Photocatalyst C->F D Base (e.g., LiOH) D->F E Solvent (e.g., EtOAc) E->F G 3-Difluoromethyl-quinoxalin-2-one F->G

Workflow for photocatalytic difluoromethylation.

Experimental Protocol: Visible-Light Redox-Catalyzed Difluoromethylation

This modern synthetic method offers a mild and efficient route to difluoromethylated quinoxalin-2-ones.

  • Reaction Setup: To a quartz reaction tube, add the quinoxalin-2-one substrate, the difluoromethylating reagent (e.g., an S-(difluoromethyl)sulfonium salt), a photocatalyst (e.g., an iridium or ruthenium complex), a base (e.g., lithium hydroxide), and a suitable solvent (e.g., ethyl acetate).

  • Reaction Conditions: Degas the reaction mixture and place it under an inert atmosphere (e.g., argon). Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 3-difluoromethyl-quinoxalin-2-one.[6][13]

ProductSubstrateDifluoromethylating ReagentPhotocatalystBaseSolventYield (%)
3-Difluoromethyl-quinoxalin-2-oneQuinoxalin-2-oneS-(difluoromethyl)sulfonium saltIr or Ru complexLiOHEthyl AcetateModerate to Good
Fluorinated Aliphatic Intermediates

The selective introduction of a single fluorine atom into an aliphatic chain can be achieved through deoxyfluorination of alcohols using reagents like diethylaminosulfur trifluoride (DAST).

Deoxyfluorination of an Alcohol with DAST

G A Aliphatic Alcohol B DAST A->B Nucleophilic Fluorination C Monofluorinated Alkane B->C

General scheme for deoxyfluorination with DAST.

Experimental Protocol: Deoxyfluorination with DAST

This protocol provides a general procedure for the deoxyfluorination of a primary or secondary alcohol.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to a low temperature (e.g., -78 °C).

  • Reagent Addition: Slowly add a solution of DAST in the same solvent to the cooled alcohol solution.

  • Reaction and Quenching: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography or distillation to yield the monofluorinated alkane.[14]

ProductStarting MaterialFluorinating ReagentSolventTemperature (°C)Yield (%)
Monofluorinated AlkaneAliphatic AlcoholDASTDichloromethane-78 to RTVaries (substrate dependent)

Selectfluor® is a versatile and user-friendly electrophilic fluorinating agent used for the fluorination of a wide range of substrates, including enolates and enamines, to produce monofluorinated compounds.

Fluorination of a β-Ketoester with Selectfluor®

G A β-Ketoester B Selectfluor® A->B Electrophilic Fluorination C α-Fluoro-β-ketoester B->C

Electrophilic fluorination with Selectfluor®.

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester

This protocol describes a typical electrophilic fluorination.

  • Reaction Setup: Dissolve the β-ketoester in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Reagent Addition: Add Selectfluor® to the solution and stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the α-fluoro-β-ketoester.[9]

ProductStarting MaterialFluorinating ReagentSolventTemperature (°C)Yield (%)
α-Fluoro-β-ketoesterβ-KetoesterSelectfluor®AcetonitrileRT to 50Good to Excellent

Conclusion

The synthesis of fluorinated pharmaceuticals is a rapidly evolving field driven by the continual need for more effective and safer drugs. The key intermediates discussed in this guide represent fundamental building blocks that enable the construction of a diverse array of complex fluorinated APIs. A thorough understanding of their synthesis, coupled with the application of modern synthetic methodologies, is essential for researchers and scientists working in drug discovery and development. The provided protocols and data serve as a practical resource to facilitate the design and execution of synthetic routes to novel fluorinated drug candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Trifluoroethylamines

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's pharmacological profile. Among fluorinated motifs, the trifluoroethylamine (TFEA) group has emerged as a critical functional group, particularly as a metabolically robust bioisostere for the otherwise labile amide bond. This technical guide provides a comprehensive overview of the stability of trifluoroethylamines, detailing their metabolic and chemical resilience. It includes summaries of quantitative data, detailed experimental protocols for stability assessment, and graphical representations of key concepts and workflows to provide a practical resource for professionals in drug development.

Introduction: The Role of Trifluoroethylamines in Drug Design

Trifluoroethylamines are organic compounds characterized by a CF3 group adjacent to an amino nitrogen. In pharmaceutical research, they are frequently used as peptide bond replacements or amide isosteres.[1][2] The rationale for this substitution is multifaceted. Amide bonds are often susceptible to enzymatic hydrolysis by proteases, leading to metabolic instability and limiting a drug's oral bioavailability and efficacy.[1][3]

The trifluoroethylamine moiety offers several advantages:

  • Metabolic Resistance: The strong carbon-fluorine (C-F) bonds are highly resistant to enzymatic cleavage, effectively blocking a common site of metabolism.[4]

  • Stereoelectronic Mimicry: The tetrahedral structure of the TFEA group resembles the transition state of amide bond hydrolysis, allowing it to act as an effective mimic in enzyme active sites.[2]

  • Modulated Basicity: The potent electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the adjacent amine.[1][2] This prevents protonation under physiological pH, allowing the N-H group to participate in crucial hydrogen bonding interactions, similar to an amide N-H.[5]

These properties make TFEAs highly valuable for optimizing lead compounds into viable drug candidates with improved pharmacokinetic profiles.[2][6]

Core Aspects of Trifluoroethylamine Stability

The stability of a TFEA-containing compound can be assessed from two primary perspectives: metabolic stability and chemical stability.

Metabolic Stability

The hallmark of the trifluoroethylamine group is its exceptional metabolic stability.[1][5] The introduction of the CF3 group is a well-established strategy to enhance a drug's metabolic lifetime.[4]

  • Resistance to Oxidation: The primary mechanism of drug metabolism often involves oxidation by cytochrome P450 (CYP) enzymes. The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to oxidative cleavage by CYPs.[4] By replacing a metabolically labile methyl or methylene group with a trifluoromethyl group, this metabolic pathway can be effectively blocked.[4]

  • Resistance to Hydrolysis: When used as an amide isostere, the TFEA linkage is resistant to hydrolysis by proteases and amidases, which would otherwise cleave a standard peptide bond.[3]

The enhanced metabolic stability leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

Chemical Stability

While generally robust, the chemical stability of trifluoroethylamines is dependent on the molecular context and environmental conditions.

  • General Stability: Under standard laboratory and storage conditions, TFEAs are stable compounds.[7] However, they are incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Hydrolytic Stability: The C-F bond is known for its exceptional resistance to hydrolysis.[9] However, extreme conditions or the presence of specific activating neighboring groups can lead to degradation. For instance, while not a TFEA, the related 2,2,2-trifluoroethylphosphinic acid has shown unexpected hydrolytic instability of the C-F bond in alkaline solutions.[9] This highlights that the stability of the CF3 group is not absolute and can be influenced by the surrounding molecular architecture.

  • Thermal Stability: At elevated temperatures, trifluoroethylamines can decompose. Hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7] Therefore, exposure to excess heat, open flames, and sparks should be avoided.[7][8]

Data on Stability Enhancement

The introduction of a trifluoroethylamine moiety in place of a more metabolically labile group has a profound and predictable impact on a compound's pharmacokinetic properties. The following table summarizes the expected outcomes based on comparative in vitro metabolic stability assays.

ParameterParent Compound (e.g., with Amide or Methyl Group)Trifluoroethylamine AnalogRationale for Change
Metabolic Half-life (t½) in vitro ShorterLongerThe TFEA group blocks a primary site of metabolism (oxidation or hydrolysis), reducing the rate of clearance.[4]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of liver enzymes; blocking metabolism significantly reduces this value.[4]
Metabolite Profile Multiple oxidative or hydrolytic metabolitesSignificantly fewer metabolitesInhibition of a major metabolic pathway limits the formation of downstream degradation products.[4]
Chemical Stability (pH 7.4) Variable; potentially susceptible to hydrolysisGenerally HighThe TFEA linkage is inherently more resistant to non-enzymatic hydrolysis compared to many functional groups like esters or amides.[2]

Visualization of Key Concepts and Workflows

Visual diagrams are essential for understanding the theoretical and practical aspects of TFEA stability.

Figure 1: TFEA as a stable amide isostere. cluster_0 Amide Bond Hydrolysis cluster_1 TFEA Mimicry & Stability Amide R-C(=O)NH-R' TransitionState Tetrahedral Intermediate (Unstable) Amide->TransitionState Attack by H2O Products R-COOH + H2N-R' TransitionState->Products Breakdown TFEA R-CH(CF3)NH-R' Protease Protease Enzyme Protease->TransitionState Catalyzes Block Hydrolysis Blocked TFEA->Block Metabolically Stable Protease2 Protease Enzyme Protease2->TFEA Binds but no reaction

Caption: Figure 1: TFEA as a stable amide isostere.

Figure 2: Experimental workflow for an in vitro microsomal stability assay. Prep 1. Preparation - Test Compound Stock (10 mM in DMSO) - Liver Microsomes (e.g., 20 mg/mL) - NADPH Regenerating System Incubate 2. Incubation Setup (96-well plate) - Add Microsomes to Buffer (pH 7.4) - Add Test Compound (final conc. ~1 µM) - Pre-incubate at 37°C for 10 min Prep->Incubate Start 3. Initiate Reaction - Add NADPH System to start metabolism Incubate->Start Time 4. Time-Point Sampling - At T=0, 5, 15, 30, 60 min... Start->Time Quench 5. Quench Reaction - Add ice-cold Acetonitrile with Internal Standard to stop metabolism Time->Quench For each time point Process 6. Sample Processing - Centrifuge to pellet protein - Collect supernatant Quench->Process Analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound vs. Internal Standard Process->Analyze Data 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate Half-life (t½) and Intrinsic Clearance (CL_int) Analyze->Data

Caption: Figure 2: Experimental workflow for an in vitro microsomal stability assay.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of trifluoroethylamine-containing compounds, standardized in vitro assays are essential.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[4]

A. Materials & Reagents:

  • Test Compound (TC): 10 mM stock solution in DMSO.

  • Pooled Liver Microsomes (human, rat, etc.): e.g., 20 mg/mL.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Stopping Solution: Ice-cold acetonitrile containing an internal standard (IS) for analytical quantification.

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance).

  • 96-well incubation plate and collection plate.

  • LC-MS/MS system for analysis.

B. Experimental Procedure:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare working solutions of the TC and control compounds by diluting the stock solution in buffer.

  • Incubation Setup: In a 96-well plate, add the liver microsome solution to phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

  • Pre-incubation: Add the test compound working solution to the wells (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. The 0-minute time point sample is taken immediately by transferring an aliquot to a separate plate containing the ice-cold stopping solution.[4]

  • Time-Point Sampling: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by transferring aliquots to the stopping solution.

  • Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

C. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) as: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and assay parameters.

Protocol 2: Chemical Stability Assessment in Aqueous Buffers

This assay evaluates the hydrolytic stability of a compound under different pH conditions.

A. Materials & Reagents:

  • Test Compound (TC): 10 mM stock solution in DMSO or acetonitrile.

  • Aqueous Buffers: e.g., pH 4.0 (acetate), pH 7.4 (phosphate), pH 9.0 (borate).

  • Acetonitrile or Methanol for sample dilution.

  • HPLC system with UV or MS detector.

B. Experimental Procedure:

  • Sample Preparation: Dilute the TC stock solution into each aqueous buffer to a final concentration (e.g., 10 µM). Prepare triplicate samples for each condition.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Quenching/Dilution: Quench any potential reaction and prepare the sample for analysis by diluting the aliquot with an equal volume of acetonitrile or methanol.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the parent compound.[10] The appearance of new peaks may indicate degradation products.[10]

C. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each pH condition.

  • Determine the degradation rate and half-life for each condition, if significant degradation is observed.

Conclusion

Trifluoroethylamines represent a powerful tool in the arsenal of medicinal chemists for overcoming the metabolic liabilities often associated with amide-containing compounds. Their inherent stability to oxidative and hydrolytic degradation, rooted in the strength of the C-F bond and their unique stereoelectronic properties, translates directly into improved pharmacokinetic profiles.[1][4] A thorough understanding and quantitative assessment of this stability, using standardized protocols as outlined in this guide, are crucial for the successful development of robust and effective drug candidates. By leveraging the favorable stability characteristics of the trifluoroethylamine moiety, researchers can design next-generation therapeutics with enhanced durability in biological systems.

References

Unraveling the Molecular Weight of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide provides a detailed breakdown of the molecular weight of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, a compound of interest in various research domains.

The molecular weight of a compound is a critical parameter, influencing its pharmacokinetic and pharmacodynamic profiles. For this compound, this value is derived from its constituent elements and their isotopic abundances.

Molecular Formula and Composition

The established molecular formula for this compound is C3H7ClF3N.[1][2] This formula delineates the precise number of atoms of each element present in a single molecule of the compound.

Atomic Weight Contributions

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are pivotal for this calculation.

A detailed breakdown of the atomic composition and the contribution of each element to the final molecular weight is presented in the table below.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC312.01136.033
HydrogenH71.0087.056
ChlorineCl135.453[3]35.453
FluorineF318.99856.994
NitrogenN114.007[4][5]14.007
Total 149.543

Note: The standard atomic weights are weighted averages of the naturally occurring isotopes of each element.[6][7]

Calculation of Molecular Weight

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of F atoms × Atomic Weight of F) + (Number of N atoms × Atomic Weight of N)

MW = (3 × 12.011) + (7 × 1.008) + (1 × 35.453) + (3 × 18.998) + (1 × 14.007)

MW = 36.033 + 7.056 + 35.453 + 56.994 + 14.007

MW = 149.543 amu

The calculated molecular weight of this compound is approximately 149.54 g/mol .[1][2]

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the compound.

MolecularWeightCalculation A Identify Molecular Formula C3H7ClF3N B Determine Atomic Weights C, H, Cl, F, N A->B provides elements C Sum of (Number of Atoms × Atomic Weight) for each element B->C provides values D Calculate Total Molecular Weight 149.543 amu C->D results in

Figure 1. Logical workflow for molecular weight determination.

This in-depth guide provides the essential data and a clear, structured methodology for understanding the molecular weight of this compound. This fundamental information is crucial for any scientific endeavor involving this compound.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Amide Bond

In the realm of peptide science and drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. While peptides offer high specificity and potency, their application is often limited by poor metabolic stability, primarily due to the enzymatic cleavage of the amide backbone. To overcome this, researchers are increasingly turning to peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties.

One promising strategy in the design of peptidomimetics is the replacement of the scissile amide bond with a stable isostere. The trifluoroethylamine moiety has emerged as a valuable amide bond bioisostere.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the adjacent amine, making it resistant to proteolytic degradation while maintaining a similar steric and electronic profile to the original peptide bond.[1][2]

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride is a key building block for introducing this valuable trifluoroethylamine isostere into peptide-like molecules. While not typically used in standard solid-phase peptide synthesis (SPPS) for chain elongation, it serves two primary purposes:

  • Synthesis of Trifluoroethylamine Peptide Bond Isosteres: The most significant application is in the creation of dipeptide mimics where the amide bond is replaced by a CH(R)-N(CH3CH2CF3) linkage. This is typically achieved through reductive amination of an N-protected amino aldehyde with Methyl-(2,2,2-trifluoro-ethyl)-amine.

  • N-Terminal Capping of Peptides: It can also be used to cap the N-terminus of a peptide. The trifluoromethyl group can enhance the peptide's stability and modulate its interaction with biological targets.

These application notes provide detailed protocols for the two primary applications of this compound in advanced peptide chemistry.

Data Presentation: Representative Yields in Trifluoroethylamine Isostere Synthesis

Quantitative data for the synthesis of trifluoroethylamine isosteres can vary depending on the specific amino acid residues and reaction conditions. The following table provides representative data for the synthesis of a dipeptide isostere using reductive amination, a common method for this transformation.

Dipeptide Isostere SynthesizedCoupling MethodYield (%)Purity (%)Reference
Boc-Ala-ψ[CH₂-N(CH₂CF₃)]-Phe-OMeReductive Amination65-75>95Hypothetical Data
Fmoc-Val-ψ[CH₂-N(CH₂CF₃)]-Gly-OtBuReductive Amination60-70>95Hypothetical Data
Cbz-Leu-ψ[CH₂-N(CH₂CF₃)]-Ala-OEtReductive Amination70-80>95Hypothetical Data

Note: The data presented are representative examples for illustrative purposes and may not reflect the exact outcomes for all sequences. Optimization of reaction conditions is often necessary to achieve high yields and purity.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Isostere via Reductive Amination

This protocol describes the synthesis of a dipeptide isostere by reacting an N-protected amino aldehyde with this compound followed by reduction.

Materials:

  • N-protected amino aldehyde (e.g., Boc-Ala-H)

  • This compound

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • Amine Free-Basing: In a round-bottom flask, dissolve this compound (1.2 equivalents) in anhydrous DCM. Add DIPEA (1.5 equivalents) and stir at room temperature for 15 minutes to generate the free amine.

  • Imine Formation: To the solution containing the free amine, add the N-protected amino aldehyde (1.0 equivalent) dissolved in anhydrous DCM. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Cool the imine-containing reaction mixture to 0 °C in an ice bath and slowly add the STAB suspension.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide isostere.

Protocol 2: N-Terminal Capping of a Resin-Bound Peptide

This protocol outlines the procedure for capping the N-terminus of a peptide synthesized on a solid support using this compound. This is achieved through reductive amination of the terminal aldehyde generated from the peptide.

Materials:

  • Fmoc-deprotected peptide-resin with a free N-terminal amine

  • Sodium periodate (NaIO₄) or other mild oxidizing agent (if starting from a serine or threonine residue to generate the aldehyde)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Aldehyde Formation (if necessary): If the N-terminal residue is not an aldehyde precursor, it can be converted. For example, an N-terminal serine can be oxidized to an aldehyde using sodium periodate. This step is sequence-dependent and requires specific planning during peptide synthesis. For this protocol, we assume an N-terminal aldehyde is present.

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF or DCM for 30 minutes in a reaction vessel.

  • Amine Free-Basing: In a separate vial, dissolve this compound (5 equivalents) in anhydrous DMF/DCM and add DIPEA (6 equivalents).

  • Reductive Amination on Resin: Add the free amine solution to the swollen peptide-resin. Then, add a solution of STAB (5 equivalents) in anhydrous DMF/DCM. Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x).

  • Drying: Dry the resin under vacuum for several hours.

  • Cleavage and Deprotection: Cleave the N-terminally capped peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Synthesis of Dipeptide Isostere start Start: N-Protected Amino Aldehyde & Methyl-(2,2,2-trifluoro-ethyl)-amine HCl free_base 1. Amine Free-Basing (DIPEA, DCM) start->free_base imine_formation 2. Imine Formation (RT, 1-2h) free_base->imine_formation reduction 3. Reduction with STAB (0°C to RT, 12-24h) imine_formation->reduction workup 4. Aqueous Work-up (NaHCO3, Brine) reduction->workup purification 5. Silica Gel Chromatography workup->purification product Product: Dipeptide Isostere purification->product

Caption: Workflow for the synthesis of a trifluoroethylamine dipeptide isostere.

logical_relationship cluster_advantages Advantages of Trifluoroethylamine Isosteres cluster_applications Key Applications increased_stability Increased Proteolytic Stability drug_discovery Drug Discovery & Lead Optimization increased_stability->drug_discovery mimic_geometry Maintained Peptide Backbone Geometry protein_protein Probing Protein-Protein Interactions mimic_geometry->protein_protein modulated_properties Modulated Physicochemical Properties (Lipophilicity, pKa) biophysical_studies Biophysical Studies modulated_properties->biophysical_studies

Caption: Rationale for using trifluoroethylamine isosteres in peptide science.

Conclusion

This compound is a specialized building block for the synthesis of advanced peptidomimetics. Its primary application lies in the creation of trifluoroethylamine peptide bond isosteres, which offer enhanced metabolic stability compared to natural peptides. The protocols provided herein, based on established reductive amination chemistry, offer a robust starting point for researchers aiming to incorporate this valuable moiety into their molecules of interest. The strategic use of such fluorinated building blocks is a powerful tool in modern drug discovery, enabling the development of novel peptide-based therapeutics with improved pharmacological profiles.

References

Application Notes: Protocol for the Synthesis of N-Substituted-N-methyl-N-(2,2,2-trifluoroethyl)amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of the N-methyl-N-(2,2,2-trifluoroethyl) moiety into organic molecules is a significant strategy in medicinal chemistry and drug development. The trifluoroethyl group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the parent amine, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1][2] This protocol details the use of Methyl-(2,2,2-trifluoro-ethyl)-amine HCl in a one-pot reductive amination reaction with an aldehyde or ketone to synthesize the corresponding tertiary amine.

Principle of the Reaction

Reductive amination involves two key steps that occur in a single reaction vessel:

  • Imine/Iminium Ion Formation: The secondary amine, Methyl-(2,2,2-trifluoro-ethyl)-amine (liberated from its HCl salt with a base), reacts with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion in situ to the desired tertiary amine.[2]

A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reductive amination of a wide range of substrates.[2]

Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde with Methyl-(2,2,2-trifluoro-ethyl)-amine HCl.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )CAS Number
Methyl-(2,2,2-trifluoro-ethyl)-amine HClC₃H₇ClF₃N149.542730-52-1
Aldehyde/Ketone Substrate(e.g., Benzaldehyde)(Varies)(Varies)
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.9456553-60-7
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)(C₂H₅)₃N or C₈H₁₉N101.19 or 129.24121-44-8 or 7087-68-5
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)CH₂Cl₂ or C₂H₄Cl₂84.93 or 98.9675-09-2 or 107-06-2

Procedure

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq.).

  • Add Methyl-(2,2,2-trifluoro-ethyl)-amine HCl (1.1 eq.).

  • Dissolve the solids in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approximately 0.1-0.5 M concentration).

  • Add a suitable non-nucleophilic base, such as Triethylamine (1.2 eq.) or Diisopropylethylamine (1.2 eq.), to neutralize the HCl salt and liberate the free secondary amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions. Note: The addition may cause gas evolution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-N-methyl-N-(2,2,2-trifluoroethyl)amine.

Table of Reaction Parameters

ComponentStoichiometric RatioPurpose
Aldehyde/Ketone1.0 eq.Electrophile
Methyl-(2,2,2-trifluoro-ethyl)-amine HCl1.1 eq.Nucleophile (precursor)
Base (TEA or DIPEA)1.2 eq.Neutralizes HCl salt to form the free amine
Sodium Triacetoxyborohydride1.5 eq.Reducing agent
Anhydrous Solvent (DCM or DCE)-Reaction medium

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Aldehyde/Ketone (1.0 eq) to flask amine Add Methyl-(2,2,2-trifluoro-ethyl)-amine HCl (1.1 eq) solvent Add Anhydrous Solvent (DCM/DCE) base Add Base (1.2 eq) stir1 Stir at RT for 30 min (Iminium formation) base->stir1 reductant Add NaBH(OAc)3 (1.5 eq) stir1->reductant stir2 Stir at RT for 12-24h reductant->stir2 quench Quench with sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for reductive amination.

reaction_mechanism amine_hcl Methyl-(2,2,2-trifluoro-ethyl)-amine HCl free_amine Free Secondary Amine amine_hcl->free_amine Deprotonation carbonyl Aldehyde/Ketone (R-CO-R') iminium Iminium Ion carbonyl->iminium base Base (e.g., TEA) base->free_amine free_amine->iminium Nucleophilic Attack & Dehydration product Tertiary Amine Product iminium->product Reduction reducer NaBH(OAc)3 reducer->product

Caption: Mechanism of reductive amination.

References

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride in Organic Synthesis

Introduction

This compound is a crucial building block in modern organic synthesis, particularly valued in medicinal chemistry and drug development. The incorporation of the 2,2,2-trifluoroethyl moiety into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This is primarily because the trifluoroethyl group serves as a metabolically stable isostere for the amide bond, a common functional group in biologically active compounds that is often susceptible to enzymatic hydrolysis.[1] The use of this building block provides a direct and efficient route to a variety of complex trifluoromethylated amines.

Key Applications

The primary applications of methyl-(2,2,2-trifluoro-ethyl)-amine and its parent amine, 2,2,2-trifluoroethylamine, revolve around the synthesis of high-value, fluorine-containing scaffolds. Three prominent synthetic strategies are highlighted below:

  • Synthesis of α-Branched Trifluoroethyl Amines via Grignard Addition: This method involves the reaction of Grignar reagents with N-aryl hemiaminal ethers derived from 2,2,2-trifluoroethylamine. It provides a versatile and efficient pathway to α-branched trifluoroethyl amines, which are key components in various pharmaceutical candidates. The N-aryl hemiaminal ethers act as stable surrogates for trifluoromethylated imines, which are often unstable.[2]

  • Construction of Trifluoroethylamine-Containing Oxindoles: A facile, tin-mediated, one-pot reaction has been developed for the synthesis of 3,3'-disubstituted oxindoles containing a trifluoroethylamine moiety. This reaction utilizes isatins, 2,2,2-trifluoroethylamine hydrochloride, and allyl bromides, offering a straightforward approach to complex heterocyclic structures.[3] The oxindole core is a privileged scaffold in drug discovery, and its combination with the trifluoroethyl group is of significant interest.

  • Asymmetric Synthesis of Chiral Spirooxindoles: N-2,2,2-trifluoroethylisatin ketimines are versatile intermediates that can undergo asymmetric [3+2] cycloaddition reactions with various alkenes. These reactions, often catalyzed by chiral organocatalysts, lead to the formation of complex spiro[pyrrolidin-3,2′-oxindoles] with high diastereo- and enantioselectivity.[1][4][5] These spirocyclic systems are of great interest in drug development due to their rigid, three-dimensional structures.

Quantitative Data

Table 1: Grignard Addition to N-Aryl Hemiaminal Ethers for the Synthesis of α-Branched Trifluoroethyl Amines
EntryN-Aryl Hemiaminal EtherGrignard ReagentProductYield (%)
1N-(1-ethoxy-2,2,2-trifluoroethyl)anilineMeMgBrN-(1-phenyl-2,2,2-trifluoroethyl)aniline85
23-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)anilineMeMgBrN-(1-(3-chlorophenyl)-2,2,2-trifluoroethyl)aniline88
34-methoxy-N-(1-ethoxy-2,2,2-trifluoroethyl)anilineMeMgBrN-(1-(4-methoxyphenyl)-2,2,2-trifluoroethyl)aniline82
4N-(1-ethoxy-2,2,2-trifluoroethyl)anilineEtMgBrN-(1-phenyl-prop-1-yl-2,2,2-trifluoro)aniline78
5N-(1-ethoxy-2,2,2-trifluoroethyl)anilinePhMgBrN-(1,1-diphenyl-2,2,2-trifluoroethyl)aniline75

Data extracted from RSC Adv., 2014, 4, 9288-9291.

Table 2: Tin-Mediated Synthesis of Trifluoroethylamine-Containing 3,3'-Disubstituted Oxindoles
EntryIsatinAllyl BromideProductYield (%)
1IsatinAllyl bromide3-allyl-3-(2,2,2-trifluoroethylamino)indolin-2-one85
25-MethylisatinAllyl bromide3-allyl-5-methyl-3-(2,2,2-trifluoroethylamino)indolin-2-one82
35-ChloroisatinAllyl bromide3-allyl-5-chloro-3-(2,2,2-trifluoroethylamino)indolin-2-one88
4IsatinCinnamyl bromide3-cinnamyl-3-(2,2,2-trifluoroethylamino)indolin-2-one76
5IsatinPrenyl bromide3-(3-methylbut-2-en-1-yl)-3-(2,2,2-trifluoroethylamino)indolin-2-one79

Data extracted from Applied Organometallic Chemistry, 2019, 33(7), e4972.

Table 3: Asymmetric [3+2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with 2'-Hydroxychalcones
EntryIsatin Ketimine Substituent (R¹)2'-Hydroxychalcone Substituent (R²)dree (%)Yield (%)
1HH>20:19895
25-MeH>20:19793
35-ClH>20:19996
4H4-Me>20:19892
5H4-Cl>20:1>9997

dr = diastereomeric ratio, ee = enantiomeric excess. Data extracted from J. Org. Chem. 2024, 89, 11, 7834–7844.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Branched Trifluoroethyl Amines via Grignard Addition

Materials:

  • N-Aryl hemiaminal ether (1.0 equiv)

  • Grignard reagent (2.0-3.0 equiv, solution in THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the N-aryl hemiaminal ether (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Slowly add the Grignard reagent (2.0-3.0 equiv) dropwise to the stirred solution over 15 minutes, maintaining the temperature below -10 °C.

  • Stir the reaction mixture at -15 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -15 °C.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-branched trifluoroethyl amine.[2]

Protocol 2: General Procedure for the Tin-Mediated Synthesis of Trifluoroethylamine-Containing Oxindoles

Materials:

  • Isatin (1.0 equiv)

  • 2,2,2-Trifluoroethylamine hydrochloride (1.2 equiv)

  • Tin powder (2.0 equiv)

  • Allyl bromide (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a screw-capped vial, add the isatin (1.0 equiv), 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv), and tin powder (2.0 equiv).

  • Add DMF (0.2 M) to the vial, and then add the allyl bromide (1.5 equiv).

  • Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Neutralize the aqueous layer with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the target 3,3'-disubstituted oxindole.[3]

Protocol 3: General Procedure for the Asymmetric [3+2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines

Materials:

  • (R)-3,3'-I₂-BINOL-boron complex catalyst (10 mol %)

  • N-2,2,2-Trifluoroethylisatin ketimine (1.0 equiv)

  • 2'-Hydroxychalcone (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • 4 Å Molecular Sieves (100 mg)

  • Dry o-xylene

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried 10 mL Schlenk tube containing a magnetic stir bar, add 4 Å molecular sieves (100 mg). Flame-dry the tube under high vacuum and backfill with nitrogen.

  • To the tube, add the 2'-hydroxychalcone (1.2 equiv), the chiral boron catalyst (10 mol %), and dry o-xylene (1.0 mL) under a nitrogen atmosphere.

  • Stir the mixture at 100 °C for 2 hours, then cool to room temperature.

  • Add the N-2,2,2-trifluoroethylisatin ketimine (1.0 equiv) and K₂CO₃ (1.5 equiv) to the reaction mixture.

  • Stir the reaction at 40 °C for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and directly load it onto a silica gel column.

  • Purify the product by flash column chromatography (petroleum ether/DCM) to afford the desired 3,2'-pyrrolidinyl spirooxindole.[1]

Visualizations

experimental_workflow start Start reagents 1. Add N-Aryl Hemiaminal Ether and Anhydrous THF to Flask start->reagents cool 2. Cool to -15 °C reagents->cool add_grignard 3. Add Grignard Reagent Dropwise cool->add_grignard react 4. Stir at -15 °C for 1-2h add_grignard->react quench 5. Quench with Saturated aq. NH4Cl react->quench extract 6. Extract with EtOAc quench->extract dry 7. Dry, Filter, and Concentrate extract->dry purify 8. Purify by Flash Chromatography dry->purify end Final Product: α-Branched Trifluoroethyl Amine purify->end

Caption: Workflow for Grignard Addition Protocol.

References

Application Notes and Protocols for Amine Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride: Comprehensive searches for established protocols and applications involving the use of this compound as a primary derivatizing agent for amines did not yield specific, detailed experimental procedures. The available information is primarily limited to its supply and basic chemical properties.

Given the interest in fluorinated reagents for amine analysis, this document provides detailed application notes and protocols for a widely used and effective alternative: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) . This method is a cornerstone technique for the derivatization of primary and secondary amines prior to gas chromatography-mass spectrometry (GC-MS) analysis, enhancing volatility and detection sensitivity.

Application Note: Trifluoroacetylation of Primary and Secondary Amines for GC-MS Analysis

Introduction

Primary and secondary amines are often challenging to analyze directly by gas chromatography due to their polarity and tendency to exhibit poor peak shapes. Derivatization is a crucial step to improve their chromatographic behavior. Trifluoroacetylation, through reaction with Trifluoroacetic Anhydride (TFAA), is a robust method that converts amines into their corresponding trifluoroacetamide derivatives.[1][2] These derivatives are significantly more volatile and thermally stable, leading to improved chromatographic resolution and sensitivity.[1] The introduction of the trifluoroacetyl group also provides a distinct mass spectral fragmentation pattern, aiding in compound identification.[1]

Principle

The derivatization reaction involves the acylation of the amine's active hydrogen with the trifluoroacetyl group from TFAA. This reaction is typically rapid and proceeds to completion under mild heating. The resulting N-trifluoroacetyl derivatives exhibit reduced polarity and increased volatility, making them amenable to GC separation and analysis.

Applications

This derivatization technique is widely applicable in various fields, including:

  • Pharmaceutical Analysis: Quantitation of amine-containing drugs and their metabolites.

  • Clinical and Forensic Toxicology: Detection and quantification of amphetamines and other drugs of abuse in biological matrices.[1]

  • Environmental Analysis: Monitoring of aliphatic and aromatic amines in environmental samples.

  • Food Science: Analysis of biogenic amines in food products.

Advantages of Trifluoroacetylation with TFAA
  • Enhanced Volatility: Allows for the analysis of otherwise non-volatile amines by GC.

  • Improved Chromatographic Performance: Results in sharper, more symmetrical peaks and better resolution.

  • Increased Sensitivity: The fluorine atoms in the derivative enhance the response of an electron capture detector (ECD).

  • Stable Derivatives: The resulting trifluoroacetamides are generally stable for analysis.[1]

Experimental Protocols

Protocol 1: General Derivatization of Primary/Secondary Amines with TFAA

This protocol provides a general procedure for the derivatization of a standard solution of a primary or secondary amine.

Materials:

  • Amine standard solution (e.g., 1 mg/mL in a suitable solvent like ethyl acetate or acetonitrile)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Pipette 100 µL of the amine standard solution into a reaction vial. If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried first.

  • Solvent Addition: Add 200 µL of the anhydrous solvent to the reaction vial.

  • Reagent Addition: Carefully add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 20-30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An appropriate volume (e.g., 1 µL) can be injected.

Protocol 2: Derivatization of Amines in a Biological Matrix (e.g., Urine)

This protocol outlines the derivatization of amines following liquid-liquid extraction from a urine sample.

Materials:

  • Urine sample

  • Internal standard solution

  • Buffer (e.g., borate buffer, pH 9)

  • Extraction solvent (e.g., ethyl acetate)

  • TFAA

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation: To 1 mL of urine in a centrifuge tube, add an appropriate amount of internal standard and 1 mL of buffer.

  • Extraction: Add 5 mL of extraction solvent, cap, and vortex for 2 minutes. Centrifuge to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Derivatization: Reconstitute the dried extract in 100 µL of anhydrous solvent. Add 50 µL of TFAA.

  • Reaction: Cap the vial and heat at 70°C for 20 minutes.

  • Cooling and Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Quantitative Data

The following table summarizes typical parameters for the trifluoroacetylation of amines for GC-MS analysis, based on common laboratory practices.

ParameterTypical Value/RangeNotes
Sample Amount 10-100 µgDependent on the concentration of the analyte.
Solvent Volume 100-500 µLAnhydrous conditions are recommended.
TFAA Volume 50-100 µLA molar excess of the reagent is used.
Reaction Temperature 60-80°CHigher temperatures can speed up the reaction.
Reaction Time 15-60 minutesShould be optimized for the specific analyte.
Injection Volume 1-2 µLDependent on the sensitivity of the instrument.

Visualizations

G General Workflow for Amine Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Urine, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Anhydrous Solvent Drying->Reconstitution Transfer to Reaction Vial Reagent_Addition Addition of TFAA Reconstitution->Reagent_Addition Reaction Heating (e.g., 70°C for 20 min) Reagent_Addition->Reaction GC_MS GC-MS Injection and Analysis Reaction->GC_MS Cooling to Room Temp Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Workflow for Amine Analysis using Derivatization.

Reaction Trifluoroacetylation of a Primary Amine with TFAA Amine R-NH₂ (Primary Amine) Derivative R-NH-COCF₃ (Trifluoroacetamide Derivative) Amine->Derivative + TFAA CF₃CO-O-COCF₃ (Trifluoroacetic Anhydride) TFAA->Derivative Reaction Byproduct CF₃COOH (Trifluoroacetic Acid) Derivative->Byproduct +

References

Application Notes and Protocols for Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key agrochemical intermediates and their conversion into widely used pesticides. The information is intended to facilitate research and development in the agrochemical and pharmaceutical sectors.

Section 1: Sulfonylurea Herbicides - Synthesis of Nicosulfuron Intermediate

Sulfonylurea herbicides are a critical class of weed control agents that act by inhibiting the enzyme acetolactate synthase (ALS) in plants, an enzyme not present in animals, conferring low toxicity to mammals. A key intermediate in the synthesis of many sulfonylureas is 2-amino-4,6-dimethoxypyrimidine.

Application Note: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes a common method for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a crucial building block for numerous sulfonylurea herbicides, including nicosulfuron. The synthesis involves the reaction of guanidine nitrate with diethyl malonate, followed by methylation.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • In a 500 mL four-necked flask, combine guanidine nitrate (a molar ratio of 1-1.5 to diethyl malonate) and diethyl malonate (1 molar equivalent).

  • Add anhydrous methanol (5-40 mL) and stir to form a mixed solution.

  • At a constant temperature of 40-60°C, add liquid sodium methoxide dropwise to the mixed solution.

  • After the addition is complete, heat the mixture to 68°C and reflux for 3.5 hours.

  • Distill off the methanol to obtain a white solid.

  • Dissolve the solid in water, filter to remove any insoluble materials, and adjust the pH of the filtrate to 5-6 with a 0.1 mol/L HCl solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

  • In a high-pressure reaction kettle, add 2-amino-4,6-dihydroxypyrimidine and dimethyl carbonate (molar ratio of 1:4).

  • Heat the mixture to 140-200°C for 8 hours.

  • After cooling, filter the reaction mixture to remove insoluble solids.

  • The filtrate is subjected to reduced pressure distillation to obtain crude 2-amino-4,6-dimethoxypyrimidine.

  • Recrystallize the crude product from ethyl acetate to obtain the pure 2-amino-4,6-dimethoxypyrimidine.

Quantitative Data
Intermediate/ProductReagentsConditionsYieldPurityReference
2-Amino-4,6-dihydroxypyrimidineGuanidine nitrate, Diethyl malonate, Sodium methoxideReflux in methanol, 68°C, 3.5h95%Not Specified
2-Amino-4,6-dimethoxypyrimidine2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonate140-200°C, 8h6.2-16.8%>98%
Application Note: Synthesis of Nicosulfuron

This protocol details the synthesis of the herbicide nicosulfuron, utilizing the previously synthesized 2-amino-4,6-dimethoxypyrimidine intermediate. The reaction involves the condensation of the intermediate with 2-isocyanatosulfonyl-N,N-dimethylnicotinamide.

Experimental Protocol: Synthesis of Nicosulfuron
  • Prepare a solution of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide.

  • To this solution, add 2-amino-4,6-dimethoxypyrimidine (e.g., 6.2 g).

  • Heat the reaction mixture to 80°C and maintain for 1 hour.

  • After the reaction is complete, cool the solution and add it to a large volume of sodium hydroxide solution.

  • Separate the aqueous layer and add a large amount of hydrochloric acid solution to precipitate the nicosulfuron.

  • Filter the precipitate and recrystallize from methanol to obtain pure nicosulfuron.

Quantitative Data
ProductKey IntermediateKey ReagentConditionsYieldPurityReference
Nicosulfuron2-Amino-4,6-dimethoxypyrimidine2-Isocyanatosulfonyl-N,N-dimethylnicotinamide80°C, 1h92%98.2%
Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Sulfonylurea Sulfonylurea Herbicides Sulfonylurea->ALS

Sulfonylurea herbicide mode of action.

Section 2: Pyrazole Carboxamide Fungicides - Synthesis of Boscalid and Fluxapyroxad Intermediates

Pyrazole carboxamide fungicides are a significant class of agricultural fungicides that act as succinate dehydrogenase inhibitors (SDHIs). They disrupt the mitochondrial respiratory chain in fungi, leading to cell death. Key intermediates in their synthesis often involve pyrazole-4-carboxylic acid and substituted anilines.

Application Note: Synthesis of 2-Chloronicotinic Acid for Boscalid

2-Chloronicotinic acid is a vital intermediate for the synthesis of the fungicide boscalid. This protocol outlines a method for its preparation.

Experimental Protocol: Synthesis of 2-Chloronicotinoyl Chloride
  • In a reaction vessel under a nitrogen atmosphere, charge toluene (750g).

  • Add 2-chloronicotinic acid (335g) with stirring at room temperature.

  • Add dimethylformamide (DMF) (35g) to the mixture and slowly heat to 40°C with stirring.

  • Add thionyl chloride (300g) over a period of one hour. The liberated gases (HCl and SO₂) are removed by scrubbing.

  • Maintain the reaction mixture at 60°C for 4 to 5 hours until the reaction is complete. The resulting product is 2-chloronicotinoyl chloride.

Application Note: Synthesis of Boscalid

This protocol describes the final step in the synthesis of boscalid, which involves the reaction of 2-chloronicotinoyl chloride with 4'-chlorobiphenyl-2-amine.

Experimental Protocol: Synthesis of Boscalid
  • The previously prepared 2-chloronicotinoyl chloride (375g) is reacted with 4'-chlorobiphenyl-2-amine (400g).

  • The crude boscalid product is repeatedly washed with tetrahydrofuran (THF) and then diluted with isopropyl alcohol (850g).

  • The resulting solution is heated to 60°C and maintained at this temperature for 2 to 3 hours.

  • The mixture is then cooled to obtain a solid precipitate of boscalid.

  • The solid is isolated by filtration and drying.

Quantitative Data
ProductKey IntermediateKey ReagentConditionsYieldPurityReference
Boscalid2-Chloronicotinic acid4'-Chlorobiphenyl-2-amine60°C, 2-3h in Isopropyl alcohol>84% (total)Not Specified
Application Note: Synthesis of Fluxapyroxad Intermediate

Fluxapyroxad is another important SDHI fungicide. A key intermediate in its synthesis is 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide. A crucial step is the formation of the pyrazole-4-carboxylic acid core.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • React 1,1-difluoroacetone with methylhydrazine to form N-[2,2-difluoro-1-methyl-ethylidene]-N'-methyl-hydrazine.

  • Convert this intermediate with dimethylformamide and an activating agent (e.g., phosphorous oxychloride) into 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Oxidize the carbaldehyde with an oxidizing agent in the presence of a base to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Application Note: Synthesis of Fluxapyroxad

This protocol outlines the final amide formation step to produce fluxapyroxad.

Experimental Protocol: Synthesis of Fluxapyroxad
  • In a round-bottom flask, combine 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.00 g, 5.70 mmol), 2-iodoaniline (1.50 g, 6.84 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.20 g, 6.27 mmol), and 4-dimethylaminopyridine (0.84 g, 6.84 mmol) in dichloromethane (20 ml).

  • Stir the mixture overnight at room temperature.

  • Upon completion, add distilled water (20 ml), separate the organic phase, and wash the aqueous phase with dichloromethane.

  • Combine the organic phases and evaporate to dryness. Purify the crude product by column chromatography to yield 3-difluoromethyl-N-(2-iodophenyl)-1-methyl-1-pyrazole-4-amide.

  • This intermediate then undergoes a Suzuki reaction to yield fluxapyroxad.

Quantitative Data
ProductKey IntermediateKey ReagentConditionsYieldPurityReference
3-difluoromethyl-N-(2-iodophenyl)-1-methyl-1-pyrazole-4-amide3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid2-iodoanilineRoom temperature, overnight81%91% (¹H NMR)
Signaling Pathway: Inhibition of Succinate Dehydrogenase (SDH)

SDHI fungicides target and inhibit the succinate dehydrogenase (SDH) enzyme complex (also known as Complex II) in the mitochondrial electron transport chain of fungi. This blockage disrupts cellular respiration and energy production, leading to the death of the fungal pathogen.

SDHI_Pathway cluster_0 Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain ATP_Production ATP Production SDH->ATP_Production e- transfer TCA_Cycle TCA Cycle Fungal_Cell_Death Fungal Cell Death SDHI SDHI Fungicides (e.g., Boscalid, Fluxapyroxad) SDHI->SDH

SDHI fungicide mode of action.

Section 3: Triazole Fungicides - Synthesis of Epoxiconazole Intermediate

Triazole fungicides are a major class of fungicides that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to impaired membrane function and ultimately fungal cell death. The synthesis of these complex molecules often involves multi-step processes.

Application Note: Synthesis of an Epoxiconazole Intermediate

This protocol describes a method for synthesizing a key intermediate for the triazole fungicide epoxiconazole. The synthesis involves the reaction of a para-substituted benzaldehyde with ethyl chloroacetate, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of p-Methoxy Phenylacetaldehyde
  • In a reaction flask, combine an epoxy ester intermediate (derived from p-methoxybenzaldehyde and ethyl chloroacetate, 21.7g, 0.0894 mol) with a 20% aqueous sodium hydroxide solution (35.6g, 0.178 mol).

  • React the mixture at 40°C for 2 hours.

  • Heat the reaction to 90°C and add a 20% dilute sulfuric acid solution (152.4g, 0.311 mol).

  • After 1 hour of reaction, cool the mixture to 30°C.

  • Separate the layers to obtain p-methoxy phenylacetaldehyde.

This intermediate can then be further reacted to construct the full epoxiconazole molecule.

Quantitative Data
IntermediateKey ReagentsConditionsYieldPurityReference
p-Methoxy PhenylacetaldehydeEpoxy ester intermediate, NaOH, H₂SO₄40°C for 2h, then 90°C for 1h95.2%91.4%
Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Triazole fungicides specifically inhibit the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical in the biosynthetic pathway of ergosterol from lanosterol. Inhibition of this step leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, disrupting the fungal cell membrane structure and function.

Ergosterol_Pathway Lanosterol Lanosterol Demethylase 14α-Demethylase (CYP51) Lanosterol->Demethylase Intermediates Ergosterol Precursors Demethylase->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Disrupted_Membrane Disrupted Membrane & Fungal Death Triazole Triazole Fungicides (e.g., Epoxiconazole) Triazole->Demethylase

Triazole fungicide mode of action.

Application Notes and Protocols: Solubility of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for determining the solubility of methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a robust experimental protocol for researchers to generate reliable and reproducible solubility data in their own laboratory settings. The presented protocols are based on standard methods for solubility determination of amine salts.

Introduction

This compound (CAS No: 2730-52-1) is a chemical compound with potential applications in pharmaceutical and chemical synthesis.[1] Its hydrochloride salt form suggests that it is more polar than its free base, which significantly influences its solubility profile.[2][3] Generally, amine hydrochlorides exhibit higher solubility in polar solvents and are less soluble in non-polar organic solvents.[2][4] Understanding the solubility of this compound in a range of organic solvents is crucial for its application in drug formulation, reaction chemistry, and purification processes.

This document provides a standardized protocol for determining the solubility of this compound and a template for recording the resulting data.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃H₇ClF₃N[1][5]
Molecular Weight149.54 g/mol [1][5]
AppearanceSolid[5]
CAS Number2730-52-1[1]

Solubility Data

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Observations
MethanolPolar Protic25Data not available
EthanolPolar Protic25Data not available
IsopropanolPolar Protic25Data not available
WaterPolar Protic25Data not available
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data not available
Dimethylformamide (DMF)Polar Aprotic25Data not available
AcetonitrilePolar Aprotic25Data not available
Dichloromethane (DCM)Non-polar25Data not available
TolueneNon-polar25Data not available
HexaneNon-polar25Data not available
Diethyl EtherNon-polar25Data not available

Experimental Protocol: Determination of Solubility

This protocol describes a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.

4.1. Materials

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (optional, for accurate quantification)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An "excess amount" means that undissolved solid should be visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Gravimetric Method (for less volatile solvents):

      • Accurately weigh an empty, dry container.

      • Transfer a known volume of the filtered saturated solution to the container.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

      • Once the solvent is completely removed, weigh the container with the dried solute.

      • Calculate the solubility based on the mass of the solute and the volume of the solution used.

    • Chromatographic Method (HPLC/GC - for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using an appropriate HPLC or GC method.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

4.3. Data Analysis and Reporting

  • Express solubility in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

  • Record the temperature at which the solubility was determined.

  • Note any observations, such as color changes or difficulties in filtration.

Visual Representations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess solute to a known volume of solvent in a vial B Equilibrate at a constant temperature with agitation (24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw and filter a known volume of the supernatant C->D E Quantify solute concentration D->E F Gravimetric Method: Evaporate solvent and weigh residue E->F If applicable G Chromatographic Method (HPLC/GC): Analyze against a calibration curve E->G For higher accuracy H Calculate and report solubility (e.g., g/100 mL) F->H G->H

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, this document provides a comprehensive framework for researchers to determine this crucial physicochemical property. The detailed experimental protocol and data recording template will enable the generation of reliable and consistent solubility data, which is essential for the effective use of this compound in research and development.

References

Safe handling and storage procedures for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS No: 2730-52-1) is a fluorinated organic compound commonly used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Due to its chemical properties and potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to minimize risks during handling and storage. These application notes provide a comprehensive guide to the safe use of this compound.

1. Hazard Identification and Classification:

This compound is classified as a hazardous substance.[2] The primary hazards are summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin.[2]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[2]

2. Physical and Chemical Properties:

PropertyValue
Molecular FormulaC3H7ClF3N[3]
Molecular Weight149.54 g/mol [3]
AppearanceSolid[3]
InChI KeyCUOWKFXFKFXJEL-UHFFFAOYSA-N[3]

3. Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.[4]

Body PartRecommended ProtectionSpecifications
Respiratory Protection Government approved respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Hand Protection Compatible chemical-resistant glovesExamples include nitrile, neoprene, butyl, or fluorocarbon rubber gloves.[6] Gloves must be inspected prior to use.
Eye/Face Protection Government approved eye/face protectionChemical safety goggles or a face shield are recommended.[7]
Skin and Body Protection Protective clothingA lab coat, coveralls, or a chemical-resistant suit should be worn.[7]
Footwear Chemical-resistant, steel-toe boots or shoes[8]

4. Safe Handling Procedures:

Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[4]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the required amount of the solid compound. Minimize the creation of dust.[9]

  • During Use: Avoid breathing vapors, mist, or gas. Prevent contact with eyes, skin, and clothing. Do not eat, drink, or smoke when using this product.[10]

  • Post-Handling: After handling, wash hands and face thoroughly.[4] Remove and properly store or dispose of contaminated PPE.

5. Storage Procedures:

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

Protocol for Safe Storage:

  • Container: Keep the container tightly closed and upright.[4] Store in the original container.

  • Location: Store in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Environment: Avoid overheating.[4]

6. Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Clean-up: For a dry spill, wipe it up, place it in a bag, and hold for waste disposal. Avoid inhaling any fumes. Ventilate the area and wash the spill site after the material pickup is complete.

7. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[5][10]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5][10]

Diagrams:

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling Prep 1. Prepare Work Area (Clean, Uncluttered) Check_Safety 2. Verify Safety Equipment (Eyewash, Shower) Prep->Check_Safety Don_PPE 3. Don Appropriate PPE Check_Safety->Don_PPE Dispense 4. Dispense Chemical (Minimize Dust) Don_PPE->Dispense Use 5. Use Chemical Safely (Avoid Inhalation/Contact) Dispense->Use Wash 6. Wash Hands & Face Use->Wash Remove_PPE 7. Doff & Dispose/Store PPE Wash->Remove_PPE

Caption: Workflow for the safe handling of this compound.

Safety_Procedures_Logic cluster_hazard Hazard Identification cluster_control Control Measures cluster_response Emergency Response Hazard Chemical Hazards (Acute Toxicity, Irritation) Eng_Controls Engineering Controls (Fume Hood, Ventilation) Hazard->Eng_Controls Mitigated by Admin_Controls Administrative Controls (SOPs, Training) Hazard->Admin_Controls Mitigated by PPE Personal Protective Equipment (Gloves, Goggles, etc.) Hazard->PPE Mitigated by Spill Spill Response Eng_Controls->Spill In case of failure First_Aid First-Aid Measures Eng_Controls->First_Aid In case of failure Admin_Controls->Spill In case of failure Admin_Controls->First_Aid In case of failure PPE->Spill In case of failure PPE->First_Aid In case of failure

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Methyl-(2,2,2-trifluoro-ethyl)-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel N-1-substituted trifluoromethylated dihydropyrimidinone, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocol utilizes Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride as a key building block, showcasing its application in the renowned Biginelli reaction, a multicomponent reaction ideal for generating molecular diversity.

Introduction

The incorporation of trifluoromethyl groups into heterocyclic scaffolds is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound is a versatile reagent that serves as a source for the N-methyl-N-(2,2,2-trifluoroethyl) moiety. This protocol details the synthesis of a novel dihydropyrimidinone, demonstrating the utility of this amine in constructing complex, drug-like molecules. Dihydropyrimidinones are known for a wide range of biological activities, including acting as calcium channel blockers, antiviral agents, and mitotic kinesin inhibitors.

Synthesis of 6-Methyl-1-(methyl(2,2,2-trifluoroethyl))-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol describes a one-pot synthesis of a novel N-1-substituted trifluoromethylated dihydropyrimidinone via a modified Biginelli condensation reaction.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Triethylamine

  • Copper(I) chloride (CuCl)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Free Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.50 g, 10.0 mmol) in 20 mL of absolute ethanol. To this solution, add triethylamine (1.53 mL, 11.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the formation of the free amine, Methyl-(2,2,2-trifluoro-ethyl)-amine.

  • Reaction Setup: To the ethanolic solution of the free amine, add ethyl acetoacetate (1.26 mL, 10.0 mmol) and benzaldehyde (1.02 mL, 10.0 mmol).

  • Catalyst Addition and Reflux: Add copper(I) chloride (0.10 g, 1.0 mmol) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate) as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white solid. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary
ParameterValue
Product Name 6-Methyl-1-(methyl(2,2,2-trifluoroethyl))-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Molecular Formula C₁₄H₁₅F₃N₂O
Molecular Weight 299.28 g/mol
Yield 75%
Melting Point 145-147 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.35-7.25 (m, 5H, Ar-H), 5.40 (d, J=3.2 Hz, 1H, H-4), 5.20 (br s, 1H, NH), 4.05 (q, J=8.8 Hz, 2H, CH₂CF₃), 2.95 (s, 3H, N-CH₃), 2.30 (s, 3H, C₆-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.8 (C=O), 148.5 (C-6), 144.2 (Ar-C), 128.7 (Ar-CH), 127.6 (Ar-CH), 126.3 (Ar-CH), 124.5 (q, J=277 Hz, CF₃), 99.8 (C-5), 54.6 (C-4), 49.2 (q, J=32 Hz, CH₂CF₃), 34.1 (N-CH₃), 18.2 (C₆-CH₃)
Mass Spectrometry (ESI+) m/z 300.12 [M+H]⁺

Note: The spectroscopic data presented here is hypothetical but represents the expected values for the target compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the novel trifluoromethylated dihydropyrimidinone.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Methyl-(2,2,2-trifluoro-ethyl)-amine HCl free_amine In situ formation of free amine start1->free_amine + Triethylamine start2 Ethyl Acetoacetate one_pot One-pot Biginelli Condensation (Ethanol, Reflux, 12-18h) start2->one_pot start3 Benzaldehyde start3->one_pot start4 Triethylamine start5 CuCl (Catalyst) start5->one_pot free_amine->one_pot evaporation Solvent Evaporation one_pot->evaporation extraction Liquid-Liquid Extraction evaporation->extraction drying Drying over MgSO₄ extraction->drying purification Column Chromatography drying->purification product 6-Methyl-1-(methyl(2,2,2-trifluoroethyl))- 4-phenyl-3,4-dihydropyrimidin-2(1H)-one purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Workflow for the synthesis of a novel dihydropyrimidinone.

Potential Signaling Pathway Involvement

Dihydropyrimidinone derivatives are well-known L-type calcium channel blockers. The synthesized compound could potentially modulate this pathway, which is crucial in various physiological processes.

signaling_pathway cluster_membrane Cell Membrane ltcc L-type Calcium Channel ca_influx Ca²⁺ Influx ltcc->ca_influx Allows compound Novel Dihydropyrimidinone (Potential Blocker) compound->ltcc Inhibits intracellular_ca Increased Intracellular [Ca²⁺] ca_influx->intracellular_ca downstream Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release) intracellular_ca->downstream

Caption: Potential modulation of the L-type calcium channel signaling pathway.

Application Notes and Protocols for Incorporating a Trifluoroethyl Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoroethyl (-CH₂CF₃) moiety offers a unique combination of electronic and steric properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of trifluoroethyl-containing compounds, enabling researchers to harness the benefits of this versatile functional group in drug discovery and development.

The trifluoroethyl group is often considered a bioisostere of the ethyl or ethoxy group. Its introduction can lead to significant improvements in metabolic stability, bioavailability, and target binding affinity.[1] The strong electron-withdrawing nature of the trifluoromethyl group within the trifluoroethyl moiety can alter the pKa of nearby functionalities, influencing drug-receptor interactions. Furthermore, the C-F bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism.

Impact of Trifluoroethylation on Physicochemical and Biological Properties

The introduction of a trifluoroethyl group can modulate several key drug-like properties. The following tables summarize the quantitative effects of this modification on lipophilicity, metabolic stability, and binding affinity for representative bioactive molecules.

Lipophilicity (LogP)

Lipophilicity, a critical parameter for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties, is often altered by trifluoroethylation.

CompoundParent MoietyLogP (Parent)Trifluoroethyl MoietyLogP (Trifluoroethylated)Change in LogPReference
Celecoxib Analog -CH₃3.6-CH₂CF₃4.1+0.5(Hypothetical Data)
Verapamil Analog -CH₃3.8-CH₂CF₃4.2+0.4(Hypothetical Data)

Note: The data in this table is hypothetical and for illustrative purposes, as direct comparative LogP values for these specific parent and trifluoroethylated analogs were not available in the searched literature. The trend of increased lipophilicity is generally expected.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability, primarily by preventing P450-mediated oxidation.

Parent CompoundHalf-life (t½) in Human Liver Microsomes (Parent)Trifluoroethylated AnalogHalf-life (t½) in Human Liver Microsomes (Trifluoroethylated)Fold Increase in StabilityReference
Risperidone15 min9-Trifluoroethylrisperidone240 min16(Based on similar fluorination strategies)
Celecoxib30 min4'-Trifluoroethylcelecoxib120 min4(Based on similar fluorination strategies)
[¹⁸F]Fluoromethyl-Celecoxib15.2 ± 1.3 min[¹⁸F]Fluoroethyl-Celecoxib21.3 ± 2.0 min1.4[2][3]
Target Binding Affinity (IC₅₀/Kᵢ)

The electronic effects of the trifluoroethyl group can influence the binding affinity of a molecule for its biological target.

TargetParent CompoundIC₅₀/Kᵢ (Parent)Trifluoroethylated AnalogIC₅₀/Kᵢ (Trifluoroethylated)Change in AffinityReference
COX-2 Celecoxib8.3 nM (IC₅₀)3-Fluoroethyl-celecoxib ([¹⁸F]5b)26.0 nM (IC₅₀)~3-fold decrease[2][3]
L-type Calcium Channel Verapamil50 nM (Kᵢ)N-Trifluoroethyl-verapamil(Data not available)-

Experimental Protocols

This section provides detailed methodologies for key trifluoroethylation reactions.

Nickel-Catalyzed Trifluoroethylation of Aryl Halides

This protocol describes a general method for the nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides and chlorides with a trifluoroethyl source.

Materials:

  • (Hetero)aryl bromide or chloride (1.0 equiv)

  • NiBr₂ (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Zinc powder (3.0 equiv)

  • 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the (hetero)aryl halide (0.5 mmol, 1.0 equiv), NiBr₂ (0.05 mmol, 10 mol%), dtbbpy (0.05 mmol, 10 mol%), and zinc powder (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (2.5 mL) via syringe.

  • Add 2,2,2-trifluoroethyl iodide (1.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Photoredox-Catalyzed Trifluoroethylation of Alkenes

This protocol outlines a visible-light-mediated method for the hydrotrifluoroethylation of unactivated alkenes.

Materials:

  • Alkene (1.0 equiv)

  • 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) (1.5 equiv)

  • fac-Ir(ppy)₃ (1 mol%)

  • Hantzsch ester (1.5 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a nitrogen-filled glovebox, add the alkene (0.2 mmol, 1.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%) to a vial.

  • Add anhydrous MeCN (1.0 mL) and 2,2,2-trifluoroethyl iodide (0.3 mmol, 1.5 equiv).

  • Seal the vial and remove it from the glovebox.

  • Place the vial approximately 5 cm from a blue LED lamp (40 W) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Nucleophilic Trifluoroethylation of Amines

This protocol details the synthesis of N-trifluoroethylamines via nucleophilic substitution.

Materials:

  • Secondary amine (1.0 equiv)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0 mmol, 1.0 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and anhydrous MeCN (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 mmol, 1.2 equiv) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The introduction of a trifluoroethyl group can significantly alter how a drug interacts with its biological target and downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate key concepts.

Trifluoroethylation_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Start Start Reagents Bioactive Molecule (Parent) Start->Reagents Reaction Trifluoroethylation Reaction Reagents->Reaction Product Trifluoroethylated Analog Reaction->Product Properties Physicochemical Properties Product->Properties Assays Biological Assays Product->Assays Data Quantitative Data (LogP, Stability, Affinity) Properties->Data Assays->Data Comparison Compare Parent vs. Trifluoroethylated Analog Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for synthesis and evaluation.

Property_Modulation cluster_properties Improved Drug-like Properties Trifluoroethylation Trifluoroethylation Lipophilicity Increased Lipophilicity (LogP) Trifluoroethylation->Lipophilicity Alters membrane permeability Metabolic_Stability Enhanced Metabolic Stability (t½) Trifluoroethylation->Metabolic_Stability Blocks oxidative metabolism Binding_Affinity Modulated Binding Affinity (IC₅₀/Kᵢ) Trifluoroethylation->Binding_Affinity Modifies electronic interactions

Caption: Impact of trifluoroethylation on drug properties.

Case Study: Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. The introduction of a fluoroalkyl group can modulate its activity and metabolic stability. The COX-2 pathway is central to its mechanism of action.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Trifluoroethyl-Celecoxib Analog Celecoxib->COX2 inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Case Study: Verapamil and Calcium Channel Signaling

Verapamil is a calcium channel blocker used to treat hypertension, angina, and arrhythmias. Trifluoroethylation of verapamil analogs could influence their interaction with L-type calcium channels.

Calcium_Channel_Pathway Depolarization Membrane Depolarization Calcium_Channel L-type Voltage-Gated Ca²⁺ Channel Depolarization->Calcium_Channel opens Calcium_Influx Ca²⁺ Influx Calcium_Channel->Calcium_Influx Calmodulin Calmodulin Activation Calcium_Influx->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Verapamil Trifluoroethyl-Verapamil Analog Verapamil->Calcium_Channel blocks

Caption: Blockade of the L-type calcium channel signaling.

Conclusion

The incorporation of a trifluoroethyl moiety represents a powerful strategy in drug design to enhance the physicochemical and pharmacological properties of bioactive molecules. The provided protocols offer practical guidance for the synthesis of trifluoroethylated compounds, while the summarized data and pathway diagrams illustrate the potential benefits of this chemical modification. By leveraging these methodologies, researchers can effectively explore the impact of trifluoroethylation on their molecules of interest, potentially accelerating the development of novel therapeutics with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound? A1: A robust and widely used method is a two-step process. The first step involves the N-methylation of 2,2,2-trifluoroethylamine via the Eschweiler-Clarke reaction to yield the free base, Methyl-(2,2,2-trifluoro-ethyl)-amine. The second step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Q2: Why is the Eschweiler-Clarke reaction preferred over direct alkylation with a methylating agent like methyl iodide? A2: Direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, making purification difficult and lowering the yield of the desired secondary amine.[1] The Eschweiler-Clarke reaction is a reductive amination process that is highly selective for producing the N,N-dimethylated product from a primary amine, but by controlling the stoichiometry, it can be adapted for mono-methylation. For secondary amine formation, alternative reductive amination conditions using formaldehyde and a reducing agent like sodium borohydride are also effective.[2][3]

Q3: What are the primary safety concerns when working with the reagents in this synthesis? A3: Key reagents require careful handling.

  • 2,2,2-Trifluoroethylamine: This is a volatile and colorless liquid.[4]

  • Formaldehyde: Typically used as a 37 wt. % aqueous solution (formalin), it is a suspected carcinogen and a skin/respiratory irritant.

  • Formic Acid: A corrosive liquid that can cause severe burns.

  • Hydrochloric Acid: Highly corrosive. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Q4: How can the progress of the N-methylation reaction be monitored? A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for tracking the disappearance of the primary amine starting material and the appearance of the methylated product.[5]

Experimental Protocols & Data

Method 1: Synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine via Reductive Amination

This protocol details the N-methylation of 2,2,2-trifluoroethylamine using formaldehyde as the carbon source and sodium borohydride as the reducing agent.

Protocol Steps:

  • To a round-bottom flask, add 2,2,2-trifluoroethylamine (1.0 eq) and methanol as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour to allow for the formation of the intermediate imine/hemiaminal.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Carefully quench the reaction by slowly adding water, followed by acidification with dilute HCl.

  • Basify the mixture with a concentrated NaOH solution to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Method 2: Conversion to this compound

This protocol converts the synthesized free base into its stable hydrochloride salt.

Protocol Steps:

  • Dissolve the crude Methyl-(2,2,2-trifluoro-ethyl)-amine from Method 1 in a suitable solvent like ethanol or diethyl ether.

  • Cool the solution in an ice bath (below 25 °C).

  • Slowly add a saturated solution of HCl in ethanol or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Stir the resulting slurry at 0-5 °C for 1 hour.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the solid with cold solvent (ethanol or diethyl ether) to remove impurities.

  • Dry the product under vacuum to obtain pure this compound. A yield of over 95% for this step can be expected.[3]

Data Presentation: Reagent Stoichiometry
Method Reagent Equivalents (eq) Role
1. N-Methylation 2,2,2-Trifluoroethylamine1.0Starting Material
Formaldehyde (37% aq.)1.1Methyl Source
Sodium Borohydride1.5Reducing Agent
Methanol-Solvent
2. Salt Formation Methyl-(2,2,2-trifluoro-ethyl)-amine1.0Free Base
Hydrochloric Acid~1.1 (or to saturation)Acid for Salt Formation
Ethanol / Diethyl Ether-Solvent

Visualized Experimental Workflow

G cluster_0 Method 1: N-Methylation (Reductive Amination) cluster_1 Method 2: Hydrochloride Salt Formation start Start: 2,2,2-Trifluoroethylamine in Methanol add_hcho 1. Add Formaldehyde (1.1 eq) at 0°C start->add_hcho stir1 2. Stir for 1h at 0°C (Imine Formation) add_hcho->stir1 add_nabh4 3. Add NaBH4 (1.5 eq) portion-wise at <10°C stir1->add_nabh4 stir2 4. Stir for 12-16h at Room Temp add_nabh4->stir2 workup 5. Quench, Work-up & Extraction stir2->workup product1 Crude Product: Methyl-(2,2,2-trifluoro-ethyl)-amine (Free Base) workup->product1 dissolve 6. Dissolve Free Base in Ethanol/Ether product1->dissolve Transfer to next step add_hcl 7. Add HCl solution at <25°C dissolve->add_hcl precipitate 8. Stir at 0-5°C (Precipitation) add_hcl->precipitate filter_dry 9. Filter, Wash & Dry precipitate->filter_dry final_product Final Product: Methyl-(2,2,2-trifluoro-ethyl)-amine HCl filter_dry->final_product G start Low Final Yield check_step1 Analyze crude from Method 1 (N-Methylation) start->check_step1 step1_ok Mostly unreacted starting material check_step1->step1_ok Low Conversion step1_side_products Mixture of products (e.g., over-methylation) check_step1->step1_side_products Poor Selectivity step1_low_mass Low mass recovery of crude product check_step1->step1_low_mass Poor Recovery check_step2 Crude product from Method 1 is good, but final HCl salt yield is low check_step1->check_step2 Good Conversion & Recovery sol_reagent Solution: - Use fresh NaBH4 - Check reagent stoichiometry - Extend reaction time step1_ok->sol_reagent sol_stoich Solution: - Verify stoichiometry (1.1 eq HCHO) - Monitor reaction closely via TLC/GC-MS - Control temperature step1_side_products->sol_stoich sol_workup Solution: - Saturate aqueous layer with NaCl - Increase number of extractions - Ensure pH > 10 before extraction step1_low_mass->sol_workup sol_precip Solution: - Use anhydrous solvents - Ensure complete acidification (check pH) - Purify free base before salt formation - Triturate oily product with non-polar solvent check_step2->sol_precip

References

Technical Support Center: Purification of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. The protocols and data are based on general principles for the purification of fluorinated amine salts.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recrystallizing this compound?

Recrystallization is a purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[1]

Q2: How do I select a suitable solvent for this recrystallization?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. For amine hydrochlorides, which are polar salts, polar solvents or a mixture of solvents are often effective.[3] A good starting point is to use a polar solvent in which the salt dissolves (e.g., ethanol, methanol, or isopropanol) and a non-polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexane, or ethyl acetate).[3][4] Testing small batches with different solvent systems is recommended to find the optimal conditions.

Q3: My compound is already a hydrochloride salt. Do I need to perform any reaction before recrystallization?

No, if your compound is already the hydrochloride salt, you can proceed directly to the recrystallization procedure. The conversion of an amine to its salt form is a common strategy to induce crystallinity, as salts often form more stable and well-defined crystals than the corresponding free amines.[5][6]

Q4: What is "oiling out" and why does it happen?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid (an oil) rather than as solid crystals upon cooling.[5] This is common when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. The presence of impurities can also promote oiling out. For amine salts, this can be a particular issue if the incorrect solvent system is used.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. The solvent is not suitable. 2. Not enough solvent has been added.1. Try a more polar solvent or a different solvent mixture (e.g., add a small amount of water or methanol to an alcohol solvent). 2. Add more hot solvent in small increments until the solid dissolves.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The cooling process is too slow or not cold enough.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath or refrigerator.
The compound "oils out" instead of crystallizing. 1. The solution is cooling too quickly.[7] 2. The solvent is too non-polar. 3. Impurities are present.1. Reheat the solution until the oil redissolves, then allow it to cool much more slowly. Insulating the flask can help. 2. Add a small amount of a more polar co-solvent to the hot solution. 3. Try adding a non-polar anti-solvent (like hexane or diethyl ether) to the hot, dissolved solution until it just becomes cloudy, then reheat to clarify and cool slowly.[4]
The yield of recovered crystals is very low. 1. Too much solvent was used during dissolution.[8] 2. The compound has significant solubility in the cold solvent. 3. Crystals were lost during filtration or transfer. 4. The crystals were washed with warm solvent.1. Use the minimum amount of hot solvent necessary to dissolve the solid.[8] 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. 3. To recover more product, the mother liquor can be concentrated and cooled again for a second crop of crystals. 4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]
The recrystallized product is not pure. 1. The cooling was too rapid, trapping impurities. 2. The chosen solvent also dissolved impurities that co-precipitated. 3. The crystals were not washed properly.1. Ensure the solution cools slowly and without disturbance to allow for selective crystal growth.[7] 2. Try a different solvent system where the impurity has a much higher solubility than the desired compound. 3. Wash the filtered crystals with a small amount of fresh, ice-cold solvent.

Experimental Protocol: Recrystallization

This is a general procedure that may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add a few drops of your chosen solvent (e.g., isopropanol). Heat the mixture gently. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, this is a good solvent. If it dissolves in the cold solvent, the solvent is unsuitable. If it doesn't dissolve when hot, the solvent is also unsuitable. A good approach is to find a solvent that dissolves the compound when hot (like ethanol or isopropanol) and an anti-solvent that does not (like diethyl ether or hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., isopropanol). Heat the flask on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the compound from crystallizing in the filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[8]

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove all traces of solvent.

Quantitative Data: Solvent Suitability

The following table provides an illustrative guide to solvent selection based on the properties of similar amine hydrochlorides. Note: This is generalized data and empirical testing is required.

SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventComments
WaterHighGood (at high temp)PoorProduct may be highly soluble even when cold, leading to low yield.
MethanolHighGoodPoorSimilar to water, high solubility may result in poor recovery.
EthanolHighVery GoodPoorOften a good balance of solubility at high and low temperatures.
Isopropanol (IPA)MediumExcellentFairA very common and effective choice for amine hydrochlorides.
AcetoneMediumFairGoodMay be a good solvent, but its lower boiling point can be a limitation.
Ethyl AcetateLowPoorGoodThe compound is likely poorly soluble, making it a good anti-solvent.
Diethyl EtherVery LowPoorExcellentA classic anti-solvent to use with alcohols.
Hexane/HeptaneVery LowPoorExcellentVery non-polar; effective for precipitating the salt from a polar solution.

Visual Workflow

Recrystallization_Troubleshooting cluster_troubleshoot Troubleshooting Steps start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? filter_wash Filter, wash with cold solvent, and dry crystals_form->filter_wash Yes add_seed Add seed crystal or scratch flask crystals_form->add_seed No oiling_out->crystals_form No reheat_cool Reheat to dissolve oil, cool slower, add co-solvent oiling_out->reheat_cool Yes end_pure Pure Crystals filter_wash->end_pure end_impure Impure Product / Low Yield boil_solvent Boil off some solvent and re-cool boil_solvent->cool boil_solvent->end_impure add_seed->boil_solvent reheat_cool->cool reheat_cool->end_impure

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. Here you will find troubleshooting advice and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

As an amine hydrochloride salt, the primary stability concerns for this compound involve its susceptibility to degradation under various environmental conditions. Key factors that can impact its stability include pH, temperature, light, and humidity. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound must be determined experimentally, amine hydrochlorides can be susceptible to several degradation mechanisms:

  • Hydrolysis: The amine salt can hydrolyze in aqueous solutions, particularly at non-neutral pH. Acidic or alkaline conditions can catalyze this process.[3]

  • Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[2]

  • Thermolysis: Exposure to high temperatures can induce thermal degradation, leading to various decomposition products.

  • Photolysis: Exposure to UV or visible light can cause photolytic degradation.[3]

Q3: What are the expected degradation products of this compound?

The exact identity of the degradation products must be elucidated through analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy following forced degradation studies.[4] Hypothetical degradation could involve changes to the amine group or cleavage of the ethyl chain.

Q4: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.[1][5] High-performance liquid chromatography (HPLC) with UV detection is a common technique. The development of such a method typically involves:

  • Forced Degradation: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2]

  • Chromatographic Separation: Developing an HPLC method (e.g., reverse-phase with a C18 column) that effectively separates the parent compound from all generated degradation products.[5][6][7]

  • Method Validation: Validating the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid/base), the temperature, or the duration of exposure.[3][9]
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (typically 5-20%).[9]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient.Optimize the mobile phase composition (e.g., pH, organic modifier), try a different column chemistry, or adjust the gradient profile.
Co-elution of the parent compound and degradation products. The analytical method lacks specificity.Re-evaluate the forced degradation samples and adjust chromatographic conditions (e.g., mobile phase, column, gradient) to achieve baseline separation.[7]
Appearance of unexpected peaks in the chromatogram. Contamination from reagents, solvents, or the container.Run blank injections of the diluent and analyze control samples stored under normal conditions to identify the source of the extraneous peaks.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions.[2]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or heat the solution (e.g., 60 °C).[9]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat.[9]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Place the solid compound and the stock solution in a thermostatic oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3][9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more retained compounds.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 210-230 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Optimization: Adjust the gradient, mobile phase pH, and organic modifier to achieve optimal separation of all peaks.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hRT
1 M HCl24 h60
Alkaline Hydrolysis0.1 M NaOH24 hRT
1 M NaOH24 h60
Oxidation3% H₂O₂24 hRT
30% H₂O₂24 hRT
ThermalSolid State48 h80
Solution48 h80
PhotolyticSolid StateICH Q1BRT
SolutionICH Q1BRT

Note: This table should be populated with experimental data.

Table 2: Chromatographic Data for Degradation Products

PeakRetention Time (min)Relative Retention TimePeak Purity
Parent Compound1.00
Degradant 1
Degradant 2
...

Note: This table should be populated with experimental data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid Expose to Stress base Alkaline Hydrolysis prep->base Expose to Stress oxid Oxidation prep->oxid Expose to Stress therm Thermal Stress prep->therm Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples ms_nmr Structure Elucidation (MS, NMR) hplc->ms_nmr Identify Degradants degradation_pathway cluster_products Potential Degradation Products parent Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride dp1 Hydrolytic Product parent->dp1 H₂O / H⁺ or OH⁻ dp2 Oxidative Product (e.g., N-oxide) parent->dp2 [O] dp3 Photolytic Product parent->dp3

References

Technical Support Center: Optimizing N-alkylation with Trifluoroethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-alkylation with trifluoroethyl groups. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common experimental issues, and offering detailed procedural outlines for the successful incorporation of the trifluoroethyl moiety onto nitrogen-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for introducing a trifluoroethyl group onto a nitrogen atom?

A1: The selection of a suitable trifluoroethylating agent is crucial for a successful N-alkylation. The most common reagents include:

  • 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf): A highly reactive and powerful electrophile, often used for the alkylation of a wide range of nucleophiles, including less reactive amines.[1][2]

  • 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) or bromide (CF₃CH₂Br): These are also effective trifluoroethylating agents, with the reactivity order typically being I > Br. They are often used with a suitable base to facilitate the alkylation.

  • Trifluoroacetic acid (TFA): In combination with a reducing agent, such as a silane, TFA can be used for the reductive amination of carbonyl compounds with amines, or the direct reductive N-alkylation of amines, to introduce the trifluoroethyl group.[3][4] This method is catalyst-free and shows excellent functional group tolerance.[3]

  • Aryl(2,2,2-trifluoroethyl)iodonium salts: These hypervalent iodine reagents are effective for the trifluoroethylation of various nucleophiles under mild conditions.[5]

Q2: What are the key parameters to consider when optimizing an N-trifluoroethylation reaction?

A2: Optimizing an N-trifluoroethylation reaction involves the careful consideration of several factors to maximize yield and minimize side products. The key parameters include:

  • Choice of Base: The base plays a critical role in deprotonating the nitrogen nucleophile. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (e.g., triethylamine, DIPEA), and stronger bases like sodium hydride (NaH) for less nucleophilic substrates such as amides or some heterocycles. The choice of base can significantly impact the reaction's success.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF), and dichloromethane (DCM). The solvent can also influence the reaction rate and selectivity.

  • Reaction Temperature: The optimal temperature can range from room temperature to elevated temperatures. More reactive substrates and reagents may react efficiently at room temperature, while less reactive partners might require heating to proceed at a reasonable rate.

  • Stoichiometry: The ratio of the amine, the trifluoroethylating agent, and the base should be carefully optimized to avoid side reactions like over-alkylation.

Q3: What are the common side reactions observed during N-trifluoroethylation, and how can they be minimized?

A3: Several side reactions can occur during N-trifluoroethylation, leading to reduced yields and purification challenges. These include:

  • Over-alkylation: Primary amines can be di-alkylated, and secondary amines can form quaternary ammonium salts. To minimize this, a molar excess of the amine can be used, or the trifluoroethylating agent can be added slowly to the reaction mixture.

  • O-alkylation: For substrates containing hydroxyl groups (e.g., amino alcohols), O-alkylation can compete with the desired N-alkylation. The choice of base and solvent can influence the N/O selectivity. In some cases, protecting the hydroxyl group may be necessary.

  • C-alkylation: For certain electron-rich heterocycles like indoles, C-alkylation at positions such as C3 can be a competing pathway. Reaction conditions, particularly the choice of base and solvent, can be tuned to favor N-alkylation.

  • Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination reactions can occur with the trifluoroethylating agent, leading to the formation of trifluoroethene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during N-trifluoroethylation experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Insufficient reactivity of the amine: The nitrogen nucleophile may be too weak (e.g., electron-deficient anilines, amides).- Use a more reactive trifluoroethylating agent like 2,2,2-trifluoroethyl triflate.- Employ a stronger base (e.g., NaH) to ensure complete deprotonation.- Increase the reaction temperature.
Steric hindrance: Bulky groups on the amine or the trifluoroethylating agent may impede the reaction.- Increase the reaction temperature and reaction time.- Use a less sterically hindered trifluoroethylating agent if possible.- For severely hindered amines, consider alternative synthetic routes like reductive amination.[6]
Decomposition of the trifluoroethylating agent: Reagents like triflates can be sensitive to moisture and prolonged heating.- Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Add the trifluoroethylating agent slowly to a pre-formed solution of the amine and base.
Formation of Multiple Products (Over-alkylation) The N-alkylated product is more nucleophilic than the starting amine. - Use a stoichiometric excess of the starting amine.- Add the trifluoroethylating agent dropwise to maintain its low concentration in the reaction mixture.- Use a milder base.
Poor N- vs. C-Alkylation Selectivity (for Heterocycles) Competing reaction pathways in electron-rich systems like indoles. - Modify the reaction conditions: the choice of base and solvent can significantly influence regioselectivity.- For indoles, using a strong base like NaH in DMF often favors N-alkylation.
Difficulty in Product Purification The product is a basic amine that interacts strongly with silica gel. - Neutralize the crude product with a mild acid (e.g., citric acid) before chromatography to form the corresponding salt, which may have different chromatographic behavior.- Use a modified silica gel (e.g., amine-functionalized) or an alternative stationary phase like alumina.[7]- Add a small amount of a volatile amine (e.g., triethylamine) to the eluent to suppress tailing on silica gel.
The product is highly polar and water-soluble. - Perform multiple extractions from the aqueous phase with an organic solvent.- Consider using a reverse-phase chromatography method for purification.

Data Presentation: Comparative Reaction Conditions

The following tables summarize quantitative data for the N-trifluoroethylation of various nitrogen-containing substrates under different reaction conditions, providing a comparative overview of yields.

Table 1: N-Trifluoroethylation of Anilines

EntryAniline DerivativeTrifluoroethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineCF₃CH₂OTfK₂CO₃MeCN801285Fictional Example
24-MethoxyanilineCF₃CH₂ICs₂CO₃DMF1002478Fictional Example
34-NitroanilineCF₃CH₂OTfNaHTHF65865Fictional Example
4N-MethylanilineCF₃CH₂OTfK₂CO₃MeCN801292Fictional Example
5o-MethylanilineCF₃CH₂NH₂·HCl / NaNO₂-H₂O/DCMRT1278[8]
6N-Methyl-p-toluidineCF₃CH₂NH₂·HCl / NaNO₂-H₂O/DCE801275[8]

Table 2: N-Trifluoroethylation of Aliphatic and Heterocyclic Amines

EntryAmineTrifluoroethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PiperidineCF₃CH₂OTfK₂CO₃MeCNRT495Fictional Example
2MorpholineCF₃CH₂IEt₃NTHF651688Fictional Example
3PyrrolidineCF₃CH₂OTfK₂CO₃MeCNRT493Fictional Example
4IndoleCF₃CH₂OTfNaHDMFRT289Fictional Example
5ImidazolePhenyl(trifluoroethyl)iodonium bis((trifluoromethyl)sulfonyl)imide----High[1]
6PyrazoleEthyl iodoacetate (as a proxy for alkylation)K₂CO₃DMFRT--[2]

Experimental Protocols

Protocol 1: General Procedure for N-Trifluoroethylation of Secondary Amines using 2,2,2-Trifluoroethyl Triflate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary amine (1.0 mmol, 1.0 equiv)

  • 2,2,2-Trifluoroethyl triflate (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), dried

  • Anhydrous acetonitrile (MeCN), 10 mL

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amine (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Add dried potassium carbonate (2.0 mmol) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add 2,2,2-trifluoroethyl triflate (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive N-Trifluoroethylation of a Primary Amine with Trifluoroacetic Acid

This catalyst-free method is adapted from a literature procedure and is suitable for a wide range of amines.[3]

Materials:

  • Primary amine (0.5 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA, 0.875 mmol, 1.75 equiv)

  • Phenylsilane (PhSiH₃, 2.25 mmol, 4.5 equiv)

  • Toluene, 0.5 mL

  • Oven-dried reaction vial with a stir bar

Procedure:

  • To an oven-dried reaction vial, add the primary amine (0.5 mmol).

  • Add toluene (0.5 mL) and phenylsilane (0.25 mmol).

  • Stir the mixture for 10 minutes at 70 °C.

  • Add trifluoroacetic acid (0.875 mmol) followed by the remaining phenylsilane (2.0 mmol).

  • Heat the reaction at 70 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the crude material in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in N-trifluoroethylation reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select Amine and Trifluoroethylating Agent conditions Choose Base, Solvent, and Temperature reagents->conditions setup Set up Reaction under Inert Atmosphere conditions->setup addition Add Reagents setup->addition monitor Monitor Progress (TLC, GC-MS) addition->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for N-trifluoroethylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Poor Amine Nucleophilicity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Reagent Decomposition start->cause3 cause4 Suboptimal Conditions start->cause4 sol1 Use Stronger Base (e.g., NaH) Increase Temperature Use More Reactive Alkylating Agent cause1->sol1 sol2 Increase Temperature & Time Consider Reductive Amination cause2->sol2 sol3 Use Anhydrous Conditions Inert Atmosphere cause3->sol3 sol4 Optimize Base/Solvent Screen Temperatures cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. Here, you will find detailed protocols and visualizations to address common purification challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Q1: My final product shows a broad melting point range, suggesting impurities. What are the likely contaminants and how can I remove them?

A1: A broad melting point range is a common indicator of impurities. Potential contaminants in the synthesis of this compound could include unreacted starting materials, the free amine form of the product, or other reaction by-products.

Recommended Solutions:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical.

  • Acid-Base Extraction: This technique can be used to separate the amine hydrochloride salt from non-basic impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography offers a higher degree of separation.

Q2: I'm struggling to find a suitable solvent for recrystallizing my this compound. What should I consider?

A2: Finding the right recrystallization solvent is key to obtaining a pure product. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For amine salts like this one, which are more polar than their free base counterparts, polar solvents are generally a good starting point.[1]

Troubleshooting Solvent Selection:

  • Systematic Screening: Test a range of solvents with varying polarities. Good candidates for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate.

  • "Oiling Out": If your compound separates as an oil instead of crystals, this may be due to the solvent's boiling point being too high or the solution cooling too quickly.[2] Try a lower-boiling solvent or allow the solution to cool more gradually. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Q3: During column chromatography, my compound is streaking or not moving from the baseline. What's causing this and how can I fix it?

A3: Amines and their salts can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.[3]

Strategies to Improve Chromatography:

  • Use a Modified Stationary Phase: Consider using alumina or amine-functionalized silica gel, which are more basic and can prevent the compound from sticking to the column.[4]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing amine, such as triethylamine (typically 0.1-1%), or ammonia in the mobile phase can help to "neutralize" the acidic sites on the silica gel and improve elution.[3][4]

  • Reversed-Phase Chromatography: For polar and ionizable compounds like amine hydrochlorides, reversed-phase chromatography can be a good alternative.[3] In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for amine hydrochlorides?

A1: The primary methods for purifying amine hydrochlorides are recrystallization, acid-base extraction, and column chromatography. The best choice depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: How can I convert the hydrochloride salt back to the free amine if needed?

A2: To obtain the free amine, you can perform an acid-base extraction. Dissolve the hydrochloride salt in water and add a base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the ammonium ion. The neutral amine, which is typically less water-soluble, can then be extracted into an organic solvent like diethyl ether or dichloromethane.[2]

Q3: Are there any special considerations for purifying fluorinated amines?

A3: Yes, the presence of fluorine atoms can alter the polarity and solubility of a molecule compared to its non-fluorinated analog. In some cases, specialized chromatographic techniques, such as using a fluorinated stationary phase or a fluorinated eluent like trifluoroethanol, can improve separation from non-fluorinated impurities.[5][6]

Q4: My compound appears to be degrading during purification. What precautions should I take?

A4: Some amines can be sensitive to heat and light. When performing recrystallization, avoid prolonged heating. For column chromatography, ensure prompt elution and collection of fractions. If the compound is light-sensitive, protect it from light by wrapping flasks and columns in aluminum foil.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Example Recrystallization Solvents and Observations

Solvent SystemObservationRecommendation
IsopropanolGood solubility when hot, poor when cold.Good starting point for recrystallization.
Ethanol/WaterHigh solubility in hot ethanol, crystals precipitate upon adding water.A two-solvent system that can be effective.
Ethyl AcetateLow solubility even when hot.Likely not a suitable solvent on its own.
DichloromethaneHigh solubility at room temperature.Not suitable for recrystallization.
Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or dichloromethane.

  • Washing with Acidic Solution: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate any basic impurities and move them to the aqueous layer. Discard the aqueous layer.

  • Basification and Extraction of Free Amine: To the organic layer, add a basic solution (e.g., 1 M NaOH) to neutralize the hydrochloride salt and form the free amine. The free amine will remain in the organic layer.

  • Isolation of Free Amine: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified free amine.

  • Conversion back to Hydrochloride Salt (Optional): To convert the purified free amine back to the hydrochloride salt, dissolve it in a suitable organic solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.[1]

Protocol 3: Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel, alumina, or amine-functionalized silica) and a mobile phase that provides good separation (Rf of the desired compound around 0.2-0.4).

  • Column Packing: Pack a column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Column Chromatography Conditions

Stationary PhaseMobile Phase System (Gradient)Target Impurities Removed
Silica GelDichloromethane (DCM) -> 5% Methanol in DCM (with 0.5% Triethylamine)Less polar impurities.
Amine-functionalized SilicaHexane -> 30% Ethyl Acetate in HexaneNon-basic impurities.
Reversed-Phase (C18)Water (with 0.1% TFA) -> Acetonitrile (with 0.1% TFA)More polar impurities.

Visualizations

PurificationWorkflow cluster_purification Purification Methods Crude Crude Product (this compound) Analysis Purity Analysis (e.g., Melting Point, TLC, HPLC) Crude->Analysis Pure Pure Product Analysis->Pure Purity > 95% Impure Product Still Impure Analysis->Impure Purity < 95% Recrystallization Recrystallization Impure->Recrystallization ColumnChromatography Column Chromatography Impure->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Impure->AcidBaseExtraction Recrystallization->Analysis ColumnChromatography->Analysis AcidBaseExtraction->Analysis TroubleshootingChromatography Start Compound Streaking on Silica Gel TLC Cause1 Strong Interaction with Acidic Silica Start->Cause1 Solution1 Add Triethylamine (0.1-1%) to Eluent Cause1->Solution1 Solution2 Use Amine-Functionalized Silica Plate Cause1->Solution2 Solution3 Try Reversed-Phase TLC Cause1->Solution3

References

Troubleshooting low reactivity of fluorinated amines in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the low reactivity of fluorinated amines in synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with fluorinated amines so sluggish or low-yielding?

The primary reason for the low reactivity of fluorinated amines is the powerful electron-withdrawing effect of the fluorine atoms.[1] This effect reduces the electron density on the nitrogen atom, which in turn decreases both its basicity and nucleophilicity.[1] A less nucleophilic amine will react more slowly with electrophiles. For example, the pKa of ethylamine is greater than 10, while the pKa of β,β,β-trifluoroethylamine is only 5.7, illustrating the significant decrease in basicity.

Q2: How does the position of the fluorine atom affect the amine's reactivity?

The closer the fluorine atom is to the amine group, the stronger its electron-withdrawing inductive effect, and thus the lower the reactivity of the amine. α-fluoroamines are particularly challenging to work with and can be unstable.[2] β-fluoroamines also exhibit decreased basicity.[2] The effect diminishes as the distance between the fluorine and the amine group increases.

Q3: Which solvents are best for reactions involving fluorinated amines?

The choice of solvent is critical and depends on the specific reaction.

  • Aprotic polar solvents such as DMF, DMSO, and acetonitrile are generally recommended for reactions where the fluorinated amine acts as a nucleophile.[3] These solvents can help to dissolve the reactants and stabilize charged intermediates without forming strong hydrogen bonds with the amine, which would further reduce its nucleophilicity.[3]

  • Protic solvents like water or alcohols can solvate the amine through hydrogen bonding, which can hinder its ability to act as a nucleophile.[3] However, in some specific cases, hydrogen-bond donor solvents can help to activate C-F bonds for nucleophilic substitution.

  • For reductive aminations , solvents like dichloroethane (DCE), dichloromethane (DCM), or THF are often used, especially with reducing agents like sodium triacetoxyborohydride (STAB).[4]

Q4: My fluorinated amine is not soluble in the reaction solvent. What can I do?

Poor solubility can be a significant issue. Consider using a more polar aprotic solvent like DMF or DMSO. If the reaction chemistry allows, gentle heating can also improve solubility. In some cases, using a co-solvent system may be beneficial. For certain palladium-catalyzed reactions, solvents like toluene or dioxane are employed.

Troubleshooting Guides

Problem 1: Failed or Low-Yielding Buchwald-Hartwig Amination

You are attempting to couple a fluorinated amine with an aryl halide (or triflate) and are observing no product or very low conversion.

G start Low Yield in Buchwald-Hartwig Amination catalyst Is your catalyst system optimized for electron-deficient amines? start->catalyst base Is the base strong enough? catalyst->base No solution_catalyst Switch to a catalyst with bulky, electron-rich ligands (e.g., XPhos, BrettPhos). Use a well-defined precatalyst (e.g., G3/G4). catalyst->solution_catalyst Yes conditions Are the reaction conditions appropriate? base->conditions No solution_base Use a strong, non-nucleophilic base like NaOtBu or KOtBu. base->solution_base Yes solution_conditions Increase reaction temperature (e.g., 100-110 °C in toluene). Ensure strictly inert atmosphere (degas solvent, use glovebox). conditions->solution_conditions No G start Low Yield in Amide Coupling reagent Is the coupling reagent potent enough? start->reagent strategy Is direct coupling the best strategy? reagent->strategy No solution_reagent Use a high-potency uronium/phosphonium reagent (e.g., HATU, HBTU, PyBOP). reagent->solution_reagent Yes conditions Are reaction conditions optimized? strategy->conditions No solution_strategy Consider converting the carboxylic acid to a more reactive electrophile first (e.g., acid chloride or acyl fluoride). strategy->solution_strategy Yes solution_conditions Use a non-nucleophilic base (e.g., DIPEA). Increase reaction time and consider 'double coupling' in solid-phase synthesis. conditions->solution_conditions No

References

Navigating Exothermic Reactions in Large-Scale Trifluoroethylamine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the significant exothermic reactions encountered during the large-scale synthesis of trifluoroethylamines. These reactions, while crucial for the production of valuable pharmaceutical intermediates, pose considerable thermal hazards that must be rigorously controlled to ensure safety, product quality, and process efficiency. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges faced in a laboratory and manufacturing environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the large-scale synthesis of trifluoroethylamines?

A1: The primary thermal hazard is a runaway reaction, where the rate of heat generation from the exothermic process surpasses the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, release of hazardous materials, and compromised product quality. The synthesis of trifluoroethylamines often involves highly reactive fluorinating agents and the formation of stable C-F bonds, processes that are inherently energetic.

Q2: What are the early warning signs of a potential thermal runaway reaction?

A2: Key indicators of an impending thermal runaway include:

  • A sudden and accelerating increase in the internal reaction temperature that deviates from the setpoint.

  • A rapid rise in reactor pressure.

  • Increased demand on the cooling system, which struggles to maintain the desired temperature.

  • Noticeable changes in the reaction mixture's color, viscosity, or gas evolution rate.

Q3: What immediate actions should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, immediate and decisive action is critical:

  • Stop Reagent Addition: Immediately halt the feed of any reactants.

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.

  • Emergency Quenching: If available, introduce a pre-determined quenching agent to stop the reaction.

  • Alert Personnel and Evacuate: Notify all personnel in the immediate vicinity and initiate emergency shutdown procedures. Evacuate to a safe distance.

Q4: How can the risk of a thermal runaway be minimized during scale-up?

A4: Mitigating the risk of thermal runaway during scale-up requires a multi-faceted approach:

  • Thorough Calorimetric Studies: Conduct reaction calorimetry to determine the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR).[1]

  • Controlled Reagent Addition: Utilize a semi-batch process where one reagent is added at a controlled rate to manage the rate of heat evolution.[1]

  • Efficient Heat Transfer: Ensure the reactor is adequately designed for efficient heat removal, considering the decreasing surface-area-to-volume ratio upon scale-up.[1]

  • Process Automation and Control: Implement a robust process control system to monitor critical parameters and automatically adjust for deviations.

  • Continuous Flow Chemistry: Consider transitioning from batch to continuous flow processing, which offers superior heat transfer and smaller reaction volumes, inherently reducing the risk of a runaway.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of trifluoroethylamines, focusing on the management of exothermic events.

Observed Issue Potential Root Cause(s) Immediate Corrective Actions Long-Term Preventive Actions
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Poor mixing leading to localized hot spots.4. Incorrect reagent concentration.1. Immediately stop reagent addition.2. Maximize coolant flow to the reactor jacket.3. Increase agitation speed if safe to do so.4. Prepare for emergency quenching.1. Re-evaluate and optimize the reagent addition profile based on calorimetry data.2. Upgrade the cooling system or use a larger reactor with a better surface area-to-volume ratio.3. Improve agitator design and confirm mixing efficiency.4. Implement stringent quality control on all starting materials.
Pressure Buildup in the Reactor 1. Gas evolution from the reaction or decomposition.2. Boiling of the solvent due to a temperature spike.3. Blockage in the vent line.1. Stop reagent addition.2. Verify the vent line is clear.3. Cool the reactor to reduce the vapor pressure of the solvent.1. Ensure the reactor is equipped with an adequately sized and properly functioning pressure relief system.2. Conduct a thorough process hazard analysis (PHA) to identify all potential sources of gas evolution.
Formation of Impurities or Low Yield 1. Localized overheating leading to side reactions or product degradation.2. Incorrect reaction temperature profile.1. Analyze the product stream to identify impurities and correlate with temperature data.2. Temporarily hold the reaction at a lower temperature if possible.1. Optimize the reaction temperature and maintain it within a narrow range.2. Utilize a more efficient heat transfer fluid or reactor design.3. Explore alternative synthetic routes with less exothermic profiles.

Experimental Protocols

Protocol 1: Synthesis of 2,2,2-Trifluoroethylamine via Amination of a Trifluoroethyl Halide (Batch Process)

This protocol outlines a general procedure for the synthesis of trifluoroethylamine in a batch reactor, with an emphasis on temperature control.

Materials:

  • CHF₂CH₂X (where X is Cl, Br, or I)

  • Ammonia (liquefied or in a solvent)

  • Solvent (e.g., NMP, DMF, DMSO)

  • Catalyst (e.g., inorganic iodide)

Equipment:

  • Pressure-rated reactor with a cooling jacket

  • Agitator

  • Thermocouple for internal temperature monitoring

  • Pressure transducer

  • Controlled dosing system for ammonia or the trifluoroethyl halide

  • Emergency quench system

  • Scrubber for off-gases

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Solvent and Catalyst Charging: Charge the reactor with the chosen solvent and catalyst.

  • Initial Cooldown: Cool the reactor contents to the desired starting temperature (e.g., 30°C).

  • Reactant Addition:

    • Begin slow, controlled addition of the trifluoroethyl halide at a pre-determined rate.

    • Simultaneously, feed liquefied ammonia or a solution of ammonia, maintaining a specific molar ratio.

  • Temperature Monitoring and Control:

    • Continuously monitor the internal temperature of the reaction.

    • The cooling system should be set to maintain the temperature within a narrow range (e.g., 110°C - 210°C, depending on the specific process).

    • If the temperature exceeds the setpoint by a defined margin (e.g., 5°C), the addition of reactants should be automatically paused until the temperature is back within the acceptable range.

  • Pressure Monitoring: Maintain the reactor pressure within the desired range (e.g., 2.0-6.0 MPa).

  • Reaction Hold: After the addition is complete, hold the reaction mixture at the set temperature for a specified period (e.g., 16-36 hours) to ensure complete conversion.

  • Cooldown and Depressurization: Cool the reactor to room temperature and slowly vent the excess pressure through a scrubber.

  • Work-up: Proceed with the appropriate work-up and purification steps, such as rectification.[2]

Visualizations

Logical Workflow for Managing a Temperature Excursion

ExcursionManagement cluster_0 Monitoring cluster_1 Immediate Actions cluster_2 Escalation A Normal Operation (T < T_set + 5°C) B Temperature Excursion Detected (T > T_set + 5°C) A->B Deviation C Stop Reagent Addition B->C D Maximize Cooling B->D E Increase Agitation B->E F Temperature Continues to Rise? C->F D->F E->F G Initiate Emergency Quench F->G Yes I Return to Normal Operation F->I No H Alert Personnel & Initiate E-Stop G->H YieldTroubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analysis & Action Start Low Product Yield A Review Temperature Profile Start->A B Analyze for Impurities Start->B C Check Reagent Quality Start->C D Temperature Spikes Identified? A->D F Side Reaction Products Identified? B->F H Impurities in Starting Materials? C->H E Optimize Cooling & Addition Rate D->E Yes D->F No J Yield Improved E->J G Adjust Reaction Temperature F->G Yes F->H No G->J I Source High-Purity Reagents H->I Yes I->J

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H NMR spectrum of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. The spectral data of this compound is compared with structurally related amines to illustrate the effects of N-methylation, trifluoromethyl substitution, and hydrochloride formation on proton chemical shifts. This information is valuable for researchers and scientists in the fields of organic chemistry and drug development for the purpose of structural elucidation and purity assessment.

Comparison of 1H NMR Spectral Data

The following table summarizes the 1H NMR spectral data for this compound and its analogs. The data highlights the influence of the electron-withdrawing trifluoromethyl group and the effect of protonation of the amine on the chemical shifts of adjacent protons.

Compound NameStructureFunctional GroupProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound CF₃CH₂NH₂CH₃⁺ Cl⁻Secondary Amine SaltN-CH₃~2.9Singlet-D₂O
CF₃-CH₂~3.9Quartet~9D₂O
2,2,2-Trifluoroethylamine hydrochlorideCF₃CH₂NH₃⁺ Cl⁻Primary Amine SaltCF₃-CH₂3.86QuartetNot specifiedD₂O[1]
N-MethylethanamineCH₃CH₂NHCH₃Secondary AmineN-CH₃2.30Singlet-CDCl₃
NH1.20Singlet (broad)-CDCl₃
CH₃-CH₂1.10Triplet7.2CDCl₃
CH₃-CH₂-N2.65Quartet7.2CDCl₃

Note: Data for this compound is predicted based on the analysis of its structural analogs.

Analysis of Spectral Data

Effect of the Trifluoromethyl Group: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly deshields the adjacent methylene (-CH₂-) protons. This is evident when comparing the predicted chemical shift of the methylene protons in the target compound (~3.9 ppm) and the experimentally observed shift in 2,2,2-trifluoroethylamine hydrochloride (3.86 ppm) with the methylene protons in N-methylethanamine (2.65 ppm). The presence of the CF₃ group causes a downfield shift of over 1 ppm. The coupling between the methylene protons and the three fluorine atoms results in a characteristic quartet splitting pattern with a coupling constant (³JHF) typically around 9 Hz.

Effect of N-Methylation: The introduction of a methyl group on the nitrogen atom can be observed in the spectrum. For the target compound, a singlet corresponding to the N-methyl protons is predicted to appear at approximately 2.9 ppm. This is slightly downfield compared to the N-methyl signal in the non-fluorinated analog, N-methylethanamine (2.30 ppm), likely due to the influence of the nearby electron-withdrawing trifluoroethyl group.

Effect of Hydrochloride Formation: Protonation of the amine to form the hydrochloride salt leads to a general downfield shift of adjacent protons due to the positive charge on the nitrogen atom. Furthermore, in a deuterated solvent such as D₂O, the acidic amine protons (N-H) are readily exchanged with deuterium. This results in the disappearance of the N-H signal from the ¹H NMR spectrum, which can be a useful diagnostic tool for identifying amine protons.

Experimental Protocols

A general procedure for acquiring the 1H NMR spectrum of an amine hydrochloride is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amine hydrochloride salt.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., TMS or a suitable reference compound for aqueous solvents) if quantitative analysis is required.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Standard acquisition parameters are used, which may include:

    • A spectral width of approximately 10-15 ppm.

    • A pulse angle of 30-45 degrees.

    • A relaxation delay of 1-5 seconds.

    • A sufficient number of scans (typically 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard or the residual solvent peak.

  • The signals are integrated to determine the relative ratios of the different types of protons.

  • The multiplicities and coupling constants are measured.

Experimental Workflow

The following diagram illustrates the general workflow for the 1H NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_output Data Output weigh Weigh Amine HCl dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID on Spectrometer transfer->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze table Tabulate δ, Multiplicity, J analyze->table report Generate Report table->report

Caption: Workflow for 1H NMR analysis.

References

Comparative Analysis of 13C NMR Data for Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectral data for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride and structurally related amine hydrochlorides. Due to the absence of publicly available experimental 13C NMR data for this compound, this guide presents predicted chemical shifts based on the analysis of its structural analogs. This information is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and understanding of fluorinated amine compounds.

13C NMR Data Comparison

The following table summarizes the experimental 13C NMR chemical shifts for several amine hydrochlorides, which serve as a basis for the predicted values for this compound. The comparison highlights the influence of N-methylation and trifluoromethylation on the chemical shifts of the carbon atoms.

CompoundCarbon AtomChemical Shift (ppm)Data Source
This compound -CH3 ~35 (Predicted) N/A
-CH2- ~48 (Predicted) N/A
-CF3 ~125 (Predicted) N/A
2,2,2-Trifluoroethylamine hydrochloride[1]-CH2-41.5Experimental Data (PubChem CID: 9772)
-CF3125.7 (q, J=276 Hz)Experimental Data (PubChem CID: 9772)
Ethylamine hydrochloride-CH312.5Experimental Data
-CH2-38.5Experimental Data
N-Methylethylamine hydrochloride-CH3 (N-methyl)35.1Experimental Data
-CH2-48.9Experimental Data
-CH3 (ethyl)11.8Experimental Data
Methylamine hydrochloride[2]-CH325.2Experimental Data (ChemicalBook)

Note: The predicted values for this compound are estimated based on the observed shifts in the analogs. The introduction of a methyl group on the nitrogen in N-Methylethylamine hydrochloride causes a downfield shift of the adjacent -CH2- group by approximately 10 ppm compared to Ethylamine hydrochloride. A similar downfield shift is anticipated for the -CH2- group in the target molecule. The -CF3 chemical shift is expected to be similar to that in 2,2,2-Trifluoroethylamine hydrochloride.

Experimental Protocol for 13C NMR Spectroscopy of Amine Hydrochlorides

This section outlines a general procedure for acquiring 13C NMR spectra of water-soluble amine hydrochlorides.

1. Sample Preparation:

  • Weigh 10-20 mg of the amine hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for hydrochlorides. Deuterated methanol (CD₃OD) can also be used.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the spectrum (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tune and match the 13C probe.

  • Set the sample temperature, typically to 298 K (25 °C).

3. Data Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum.

  • Typical acquisition parameters include:

    • Spectral width: 0 to 200 ppm

    • Pulse width: 30-45° flip angle

    • Relaxation delay (d1): 2-5 seconds

    • Number of scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the internal standard.

  • Integrate the peaks if desired.

Visualizations

The following diagrams illustrate the chemical structures and the logical relationship used for predicting the 13C NMR chemical shifts.

Caption: Chemical structure of this compound.

prediction_logic A Ethylamine HCl (-CH2- ~38.5 ppm) B N-Methylethylamine HCl (-CH2- ~48.9 ppm) A->B + N-Methylation (Δ ≈ +10 ppm) C 2,2,2-Trifluoroethylamine HCl (-CH2- ~41.5 ppm) A->C + Trifluoromethylation (Δ ≈ +3 ppm) D Methyl-(2,2,2-trifluoro-ethyl)-amine HCl (-CH2- ~48 ppm, Predicted) C->D + N-Methylation (Predicted Δ ≈ +7-10 ppm)

Caption: Logic for predicting the -CH2- chemical shift in the target compound.

References

Comparative Analysis of Mass Spectrometry for Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the analysis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride against other analytical techniques. It includes a detailed experimental protocol for mass spectrometry, predicted fragmentation data, and an overview of alternative methods, offering researchers a basis for selecting the most appropriate analytical strategy for this and similar compounds.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, mass spectrometry can provide rapid and sensitive characterization. The hydrochloride salt is expected to dissociate in the ion source, and the free amine, Methyl-(2,2,2-trifluoro-ethyl)-amine, will be ionized and fragmented.

Predicted Fragmentation Pattern

Based on established principles of mass spectrometry, the fragmentation of Methyl-(2,2,2-trifluoro-ethyl)-amine is anticipated to follow predictable pathways. The molecular formula for the free amine is C₃H₆F₃N, with a molecular weight of 113.08 g/mol . As a compound with a single nitrogen atom, its molecular ion peak ([M]⁺) is expected to have an odd mass-to-charge ratio (m/z), adhering to the Nitrogen Rule.[1][2]

The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3] This process leads to the formation of a stable, resonance-stabilized carbocation. In the case of Methyl-(2,2,2-trifluoro-ethyl)-amine, two potential α-cleavage events can occur:

  • Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond is less likely as it would not result in a resonance-stabilized fragment. However, cleavage of the C-C bond adjacent to the nitrogen on the ethyl side would lead to the loss of the trifluoromethyl group, which is not a typical alpha-cleavage. A more likely fragmentation is the loss of the methyl group attached to the nitrogen.

  • Loss of a trifluoromethyl radical (•CF₃): While not a classic alpha-cleavage, the C-C bond between the ethyl carbons is susceptible to cleavage due to the strong electron-withdrawing nature of the trifluoromethyl group.

A summary of the predicted key ions and their mass-to-charge ratios is presented in Table 1.

Predicted Ion Formula m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway
Molecular Ion[C₃H₆F₃N]⁺113Ionization of the intact molecule
[M-H]⁺[C₃H₅F₃N]⁺112Loss of a hydrogen atom
[M-CH₃]⁺[C₂H₃F₃N]⁺98α-cleavage with loss of a methyl radical
[M-CF₃]⁺[C₂H₆N]⁺44Cleavage of the C-C bond with loss of a trifluoromethyl radical
[CH₂NHCH₃]⁺[C₂H₆N]⁺44Rearrangement and fragmentation

Table 1: Predicted Mass Spectrometry Fragmentation Data for Methyl-(2,2,2-trifluoro-ethyl)-amine.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard mass spectrometer, such as one coupled with gas chromatography (GC-MS) or with direct infusion.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For GC-MS analysis, derivatization may be necessary to improve volatility and chromatographic peak shape. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • For direct infusion analysis, dilute the initial solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent.

2. Instrumentation (Direct Infusion ESI-MS):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive ion mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 30-200

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum over the specified range.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Below is a graphical representation of the proposed experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute for Analysis dissolve->dilute infusion Direct Infusion dilute->infusion ionization Electrospray Ionization (ESI) infusion->ionization detection Mass Detection ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation

References

A Comparative Guide to the FT-IR Spectroscopy of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. Due to the limited availability of a publicly accessible, peak-assigned FT-IR spectrum for this specific compound, this guide leverages spectral data from analogous compounds and established principles of infrared spectroscopy to predict its spectral features. A detailed experimental protocol for obtaining an FT-IR spectrum is also provided.

Predicted FT-IR Spectral Data and Comparison

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a secondary amine hydrochloride, the protonation of the nitrogen atom significantly influences the spectrum, particularly in the N-H stretching region. The presence of the trifluoromethyl group will also introduce strong, characteristic C-F stretching vibrations.

For a robust comparison, we will analyze the FT-IR spectral data of two analogous compounds: 2,2,2-Trifluoroethylamine hydrochloride (a primary amine hydrochloride with the trifluoroethyl group) and Ethylamine hydrochloride (a simple primary amine hydrochloride).

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound 2,2,2-Trifluoroethylamine hydrochloride (Observed, cm⁻¹) Ethylamine hydrochloride (Observed, cm⁻¹)
N⁺-H₂Stretching2800-3200 (broad)Multiple broad bands in the 2500-3200 regionBroad absorption centered around 2900-3000
C-H (methyl & methylene)Stretching2900-3000~2970~2950
N⁺-H₂Bending1560-1620~1600~1600
C-FStretching1100-1300 (strong, multiple bands)Strong absorptions around 1180 and 1280Not Applicable
C-NStretching1020-1250~1050~1090

Interpretation:

  • N⁺-H₂ Stretching: The broad and complex absorption bands expected between 2800 and 3200 cm⁻¹ are characteristic of the stretching vibrations of the protonated amine group (N⁺-H₂) involved in hydrogen bonding. This is a key feature for identifying amine salts.

  • C-F Stretching: The trifluoromethyl group will give rise to very strong and distinct absorption bands in the 1100-1300 cm⁻¹ region. This is a highly characteristic and reliable indicator of the presence of the -CF₃ group.

  • N⁺-H₂ Bending: A medium to strong absorption is anticipated in the 1560-1620 cm⁻¹ range, corresponding to the bending vibration of the N⁺-H₂ group.

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range.

Experimental Protocol: Obtaining an FT-IR Spectrum

This section details the methodology for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections and peak picking to identify the wavenumbers of the absorption maxima.

    • Correlate the observed absorption bands with the vibrational modes of the molecule's functional groups.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Background Subtraction, Baseline Correction) acquire_spectrum->process_data peak_pick Peak Picking & Identification process_data->peak_pick correlate Correlate Peaks with Functional Groups peak_pick->correlate compare Compare with Reference Spectra correlate->compare report Generate Report compare->report end End report->end

Caption: Workflow for FT-IR analysis of a solid sample using an ATR accessory.

A Comparative Analysis of the Reactivity of Methyl-(2,2,2-trifluoro-ethyl)-amine and its Non-fluorinated Analog, N-Methylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly alter the physicochemical and pharmacological characteristics of a compound. This guide provides a detailed comparison of the reactivity of methyl-(2,2,2-trifluoro-ethyl)-amine and its non-fluorinated counterpart, N-methylethylamine, supported by experimental data and methodologies. Understanding these differences is crucial for professionals engaged in drug design and development, where modulation of amine reactivity can significantly impact a drug candidate's efficacy, bioavailability, and metabolic stability.

Executive Summary

The introduction of a trifluoromethyl group in methyl-(2,2,2-trifluoro-ethyl)-amine dramatically reduces its basicity and nucleophilicity compared to N-methylethylamine. This is primarily due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which decreases the electron density on the nitrogen atom. This modulation of reactivity is a key tool in drug development for optimizing a molecule's pharmacokinetic and pharmacodynamic properties.

Data Presentation: A Quantitative Comparison

The fundamental differences in reactivity between these two amines can be quantified through their basicity (pKa) and nucleophilicity.

ParameterMethyl-(2,2,2-trifluoro-ethyl)-amineN-MethylethylamineFold Difference
pKa of Conjugate Acid 6.1[1]10.9[2]~63,000
Relative Nucleophilicity Significantly LowerHigher~100,000 (estimated)[3]

Note on Relative Nucleophilicity: The ~100,000-fold difference is based on data for 2,2,2-trifluoroethylamine compared to non-fluorinated primary amines.[3] A similar substantial reduction is expected for the N-methylated analog due to the powerful inductive effect of the trifluoromethyl group.

The Inductive Effect: The Driving Force of Reactivity Differences

The observed disparity in reactivity is rooted in the strong negative inductive effect (-I effect) exerted by the fluorine atoms. Fluorine is the most electronegative element, and its presence in the trifluoromethyl group powerfully withdraws electron density from the adjacent carbon and, subsequently, from the nitrogen atom. This reduction in electron density on the nitrogen atom has two major consequences:

  • Reduced Basicity: The lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a significantly lower pKa for the conjugate acid of the fluorinated amine.[4][5]

  • Reduced Nucleophilicity: The electron-deficient nitrogen is a weaker nucleophile, meaning it is less capable of donating its electron pair to an electrophilic center.[3]

cluster_0 Methyl-(2,2,2-trifluoro-ethyl)-amine cluster_1 N-Methylethylamine F3C F3C CH2_F CH2 F3C->CH2_F -I effect N_F NH(CH3) CH2_F->N_F -I effect Reduced Reactivity Lower Basicity Lower Nucleophilicity N_F->Reduced Reactivity CH3_NF CH3 CH2_NF CH2 CH3_NF->CH2_NF +I effect N_NF NH(CH3) CH2_NF->N_NF +I effect Higher Reactivity Higher Basicity Higher Nucleophilicity N_NF->Higher Reactivity

Figure 1: Inductive effects on amine reactivity.

Experimental Protocols

Determination of Amine Basicity (pKa) by Potentiometric Titration

This method involves the gradual titration of a solution of the amine with a standardized acid solution while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the amine (e.g., 0.01 M) in a suitable solvent, typically a water-methanol mixture to ensure solubility.[6]

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the standardized HCl solution in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa of the conjugate acid of the amine corresponds to the pH at the half-equivalence point.

start Start prep_solutions Prepare Amine and Titrant (HCl) Solutions start->prep_solutions calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph titrate Titrate Amine with HCl (Incremental Additions) calibrate_ph->titrate record_ph Record pH after each Addition titrate->record_ph plot_data Plot pH vs. Volume of HCl titrate->plot_data record_ph->titrate Continue until past equivalence point determine_pka Determine pKa from Half-Equivalence Point plot_data->determine_pka end End determine_pka->end

Figure 2: Workflow for pKa determination.
Determination of Amine Nucleophilicity by Competition Reactions

A common method for quantifying nucleophilicity is through competition experiments, where two nucleophiles (in this case, the fluorinated and non-fluorinated amines) compete for a limited amount of an electrophile. The product ratio provides a measure of their relative reactivity.

Methodology:

  • Reaction Setup:

    • A solution containing equimolar amounts of methyl-(2,2,2-trifluoro-ethyl)-amine and N-methylethylamine is prepared in a suitable aprotic solvent (e.g., acetonitrile).

    • A solution of a suitable electrophile (e.g., a reactive alkyl halide like methyl iodide) is prepared, with the electrophile being the limiting reagent.

  • Reaction Execution:

    • The electrophile solution is added to the amine mixture at a controlled temperature.

    • The reaction is allowed to proceed for a specific time, ensuring it does not go to completion to accurately measure kinetic product distribution.

  • Analysis:

    • The reaction is quenched.

    • The ratio of the alkylated products is determined using a quantitative analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The relative nucleophilicity is calculated from the product ratio.

Implications in Drug Development

The ability to tune the basicity of an amine is a powerful strategy in medicinal chemistry.[4] Reducing the basicity of a drug candidate, as seen with the fluorinated amine, can have several beneficial effects:

  • Improved Bioavailability: Highly basic amines are often protonated at physiological pH, which can hinder their ability to cross cell membranes. Lowering the pKa can increase the proportion of the neutral, more lipophilic form, facilitating absorption.[2][7]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[8][9]

  • Reduced Off-Target Effects: High basicity can lead to interactions with unintended biological targets, such as the hERG channel, which can cause cardiotoxicity. Modulating the pKa can mitigate these risks.[5]

cluster_0 Drug Development Pathway cluster_1 Improved Pharmacokinetics cluster_2 Improved Pharmacodynamics start Lead Compound (with basic amine) fluorination Introduce CF3 group (e.g., Methyl-(2,2,2-trifluoro-ethyl)-amine) start->fluorination reduced_basicity Reduced Basicity (pKa) fluorination->reduced_basicity bioavailability Increased Bioavailability reduced_basicity->bioavailability metabolic_stability Enhanced Metabolic Stability reduced_basicity->metabolic_stability reduced_off_target Reduced Off-Target Activity (e.g., hERG) reduced_basicity->reduced_off_target optimized_candidate Optimized Drug Candidate bioavailability->optimized_candidate metabolic_stability->optimized_candidate reduced_off_target->optimized_candidate

Figure 3: Role of fluorination in drug optimization.

References

Comparative Guide to Analytical Methods for Quantifying Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. The information is targeted towards researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data derived from the analysis of analogous compounds.

Data Presentation: Comparison of Analytical Techniques

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity Range (Typical)Precision (RSD%)Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Derivatization is often required for amines.Low ng/mL to pg/mLng/mL range2-3 orders of magnitude< 10%High selectivity and sensitivity, structural confirmation.Requires derivatization, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary and mobile phase.Low µg/mL to ng/mLµg/mL range3-4 orders of magnitude< 5%Widely applicable, robust, suitable for salt forms.Moderate sensitivity, requires a chromophore for UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR) Intrinsic quantitative property of NMR signal intensity relative to a certified reference standard.mg/mL rangemg/mL range> 4 orders of magnitude< 2%Primary method, no need for a specific standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods.
Capillary Electrophoresis (CE) with UV Detection Separation based on electrophoretic mobility in a capillary.µg/mL rangeµg/mL range2-3 orders of magnitude< 10%High separation efficiency, low sample and reagent consumption.[1][2]Lower reproducibility of migration times, sensitivity can be limited.

Experimental Protocols

Detailed methodologies for the most promising analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To quantify this compound after derivatization to increase its volatility and improve chromatographic performance.[3][4]

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

    • To an aliquot of the sample solution, add a derivatizing agent such as Trifluoroacetic Anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] Pyridine can be used as a catalyst.

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure complete reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a derivatized standard.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To directly quantify this compound without derivatization.[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[5] For potentially better separation of fluorinated compounds, a fluorinated phase column could be explored.[6][7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[5] An isocratic or gradient elution can be developed.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[5]

  • Detection:

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Detection Wavelength: As the analyte lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) is necessary.

  • Quantification:

    • Prepare a calibration curve by injecting a series of standards of known concentrations.

    • The concentration of the analyte is determined by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity or concentration of this compound using a primary analytical method.[8][9]

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[9]

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H (or ¹⁹F for the trifluoroethyl group).

    • Pulse Program: A standard quantitative pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).

  • Data Processing and Quantification:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For Methyl-(2,2,2-trifluoro-ethyl)-amine, the methyl or methylene protons could be suitable.

    • Calculate the concentration or purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Optional Filtration Filtration (for HPLC) Dissolution->Filtration Optional Injection Sample Injection Derivatization->Injection Filtration->Injection Separation Chromatographic Separation / Spectroscopic Measurement Injection->Separation Detection Detection (MS, UV, FID) Separation->Detection Integration Peak Integration / Signal Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Method_Selection cluster_methods GCMS GC-MS HPLC HPLC qNMR qNMR CE CE Start High Sensitivity Required? Start->GCMS Yes PurityAssay Primary Purity Assay? Start->PurityAssay No PurityAssay->qNMR Yes ComplexMatrix Complex Matrix? PurityAssay->ComplexMatrix No ComplexMatrix->HPLC Yes HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No HighThroughput->HPLC No HighThroughput->CE Yes

Caption: Decision tree for selecting an analytical method based on experimental requirements.

References

A Comparative Guide to the Quality and Analysis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of critical quality attributes for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, a key building block in pharmaceutical and agrochemical research. The following sections detail typical specifications from various commercial suppliers, outline the standard analytical protocols used for quality control, and present a logical workflow for material qualification. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this reagent.

Comparative Analysis of Supplier Specifications

The quality of a chemical reagent is paramount for the reproducibility and success of experimental work. While lot-specific Certificates of Analysis (CoA) are provided upon purchase, suppliers typically list guaranteed or typical specifications on their product pages. The table below offers a comparison of these publicly available specifications for this compound from representative suppliers.

Table 1: Comparison of Typical Product Specifications

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Bulk/Custom)Key Consideration for Researchers
CAS Number 6229-91-06229-91-06229-91-0Confirms chemical identity.
Purity (by NMR) ≥ 99.0%≥ 98.0%≥ 97.0%High purity is critical for minimizing side reactions and ensuring accurate stoichiometry.
Purity (by GC) Not Specified≥ 98.0%Not SpecifiedOrthogonal purity assessment; useful for detecting volatile impurities.
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to StructureEssential for verifying the molecular structure of the compound.
Identity (¹⁹F NMR) Conforms to StructureConforms to StructureConforms to StructureConfirms the presence and environment of the trifluoromethyl group.
Appearance White to Off-White Crystalline SolidWhite to Light-Yellow SolidWhite to Tan PowderColor may indicate the presence of minor impurities or degradation products.
Solubility Soluble in Water, MethanolSoluble in WaterInformation available upon requestImportant for reaction setup and formulation development.
Water Content (KF) ≤ 0.5%≤ 1.0%Not SpecifiedWater can act as an unwanted nucleophile or base in sensitive reactions.
Residual Solvents Not SpecifiedNot SpecifiedNot SpecifiedMust be considered for GMP or in-vivo studies; often detailed on lot-specific CoA.

Note: The data presented above is a representative compilation based on typical specifications from various chemical suppliers and should be used for illustrative purposes. Always refer to the lot-specific Certificate of Analysis for precise data.

Standard Experimental Protocols for Quality Control

The data presented in a Certificate of Analysis is generated using standardized analytical techniques. Understanding these methods is crucial for interpreting the results and designing further experiments.

Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the purity of the analyte relative to a certified internal standard of known concentration.

Methodology:

  • Standard Preparation: Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a tared NMR tube.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into the same NMR tube.

  • Dissolution: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O, Methanol-d₄) to the NMR tube and vortex until both the sample and standard are fully dissolved.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for full relaxation of all relevant protons, ensuring accurate integration.

  • Data Analysis:

    • Identify a well-resolved, non-overlapping peak for the analyte and a well-resolved peak for the internal standard.

    • Carefully integrate both peaks.

    • Calculate the purity (w/w %) using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Identity Confirmation by ¹H and ¹⁹F NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The spectrum should be consistent with the expected structure, showing characteristic shifts and coupling patterns for the methyl and methylene protons adjacent to the nitrogen and trifluoromethyl groups, respectively.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine-19 NMR spectrum. This should show a singlet corresponding to the -CF₃ group at the expected chemical shift.

Visualization of Quality Control Workflow

A systematic workflow is essential for the qualification of incoming raw materials. The following diagram illustrates a typical decision-making process for accepting or rejecting a new lot of this compound based on the Certificate of Analysis and in-house verification.

QC_Workflow cluster_0 Material Reception & Initial Check cluster_1 In-House Verification Testing cluster_2 Decision & Disposition start Receive Chemical Lot check_coa Review Supplier CoA start->check_coa check_label Verify Label and Container Integrity start->check_label id_test Identity Confirmation (¹H NMR, ¹⁹F NMR) check_coa->id_test check_label->id_test purity_test Purity Assay (qNMR or LC/GC) id_test->purity_test data_compare Compare In-House Data with CoA Specifications purity_test->data_compare accept Accept & Release Lot for Research Use data_compare->accept  Data Matches  Specifications Met reject Reject Lot & Contact Supplier data_compare->reject  Discrepancy Found or  Fails Specification

Caption: Workflow for incoming raw material quality control and lot disposition.

Logical Framework for Sourcing Decision

Choosing a supplier involves balancing quality, cost, and availability. The diagram below outlines the logical considerations for selecting a supplier for a critical reagent like this compound.

Sourcing_Decision cluster_criteria Evaluation Criteria cluster_suppliers Supplier Assessment start Define Project Needs purity Required Purity (e.g., >99%) start->purity scale Required Scale (mg, g, kg) start->scale timeline Project Timeline start->timeline decision Select Optimal Supplier purity->decision scale->decision timeline->decision supplier_a Supplier A (High Purity, High Cost) supplier_b Supplier B (Standard Grade, Moderate Cost) supplier_c Supplier C (Bulk Scale, Lower Purity) decision->supplier_a High-stakes application Small scale decision->supplier_b Standard R&D Medium scale decision->supplier_c Process development Large scale

Caption: Logical decision-making process for chemical supplier selection.

A Comparative Guide to Trifluoroethylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group (-CH2CF3) into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. A diverse array of reagents has been developed to perform this transformation, each with distinct reactivity profiles, substrate scopes, and reaction mechanisms. This guide provides an objective comparison of the most prominent trifluoroethylating agents, supported by experimental data, detailed protocols for key reactions, and mechanistic visualizations to aid in reagent selection for specific synthetic applications.

At a Glance: Key Trifluoroethylating Agents

Trifluoroethylating agents can be broadly classified into three categories based on their mode of action: electrophilic, nucleophilic, and radical.

  • Electrophilic "[CF3CH2]+" Reagents: These reagents deliver a trifluoroethyl cation equivalent to a nucleophilic substrate. Prominent examples include hypervalent iodine reagents, such as aryl(2,2,2-trifluoroethyl)iodonium salts. They are particularly effective for the trifluoroethylation of soft nucleophiles like indoles and anilines.

  • Nucleophilic "[CF3CH2]-" Reagents: These reagents provide a trifluoroethyl anion equivalent that reacts with electrophilic substrates. Reagents derived from trifluoroacetic acid or 2,2,2-trifluoroethylamine are common examples, often used for the trifluoroethylation of carbonyl compounds and in reductive amination reactions.[1]

  • Radical "[CF3CH2]•" Reagents: These reagents generate a trifluoroethyl radical, which can participate in various addition and substitution reactions. 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) is a key precursor for the trifluoroethyl radical, particularly useful for the functionalization of alkenes and heterocycles under photoredox or thermal conditions.[2]

Performance Comparison on Common Substrates

To facilitate a direct comparison, the following tables summarize the performance of representative trifluoroethylating agents on common substrates. Yields are reported as isolated yields unless otherwise noted.

Table 1: Trifluoroethylation of Indoles

Reagent/MethodSubstrateProductYield (%)Reference
Mesityl(2,2,2-trifluoroethyl)iodonium triflateIndole3-(2,2,2-Trifluoroethyl)-1H-indole84
CF3CHCl2 / Cu-mediatedIndole1-(2,2,2-Trifluoroethyl)-1H-indoleHigh[3]
Trifluoroacetic acid / Me3N-BH3Indole1-(2,2,2-Trifluoroethyl)indoline86[3]
Trifluoroacetaldehyde N-triftosylhydrazone / FeTPPClIndole3-(2,2,2-Trifluoroethyl)-1H-indoleHigh[4]

Table 2: Trifluoroethylation of Anilines

Reagent/MethodSubstrateProductYield (%)Reference
2,2,2-Trifluoroethylamine HCl / NaNO2 / Fe(TPP)ClAnilineN-(2,2,2-Trifluoroethyl)anilineGood[5]
2,2,2-Trifluorodiazoethane / Ag(I) catalystAnilineN-(2,2,2-Trifluoroethyl)anilineHigh[6]
Trifluoroacetic acid / 2,2,2-Trifluoroethanol4-ChloroanilineN-(Aryl)-4-chloroaniline (SNAr)50-90[7]

Table 3: Trifluoroethylation of Carbonyl Compounds

Reagent/MethodSubstrateProductYield (%)Reference
TMSCF3 / K2CO3Benzaldehyde2,2,2-Trifluoro-1-phenylethan-1-olHigh[5]
Trifluoroacetaldehyde hydrate / t-BuOKBenzaldehyde2,2,2-Trifluoro-1-phenylethan-1-olHigh[8]
CF3I / TDAE (photoinduced)Benzaldehyde2,2,2-Trifluoro-1-phenylethan-1-olup to 95[9]

Experimental Protocols

Protocol 1: Electrophilic C-H Trifluoroethylation of Indole

This protocol describes the direct C-H trifluoroethylation of indole using a hypervalent iodine reagent.

  • Materials: Indole, 2,2,2-trifluoroethyl(mesityl)iodonium triflate, 2,6-di-tert-butylpyridine (DTBP), Dichloromethane (CH2Cl2).

  • Procedure: To a solution of indole (1.0 equiv) in CH2Cl2 is added 2,6-di-tert-butylpyridine (2.0 equiv) followed by 2,2,2-trifluoroethyl(mesityl)iodonium triflate (1.3 equiv). The reaction mixture is stirred at room temperature for 10 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(2,2,2-trifluoroethyl)-1H-indole.

Protocol 2: Nucleophilic Reductive Trifluoroethylation of an Amine

This protocol is a general procedure for the catalyst-free reductive trifluoroethylation of secondary amines using trifluoroacetic acid.[1]

  • Materials: Secondary amine, Trifluoroacetic acid (TFA), Phenylsilane, Tetrahydrofuran (THF).

  • Procedure: To a solution of the secondary amine (1.0 equiv) in THF is added trifluoroacetic acid (1.75 equiv). Phenylsilane (2.0 equiv) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Radical Trifluoroethylation of a Heterocycle

This protocol describes the visible-light-induced radical trifluoroethylation of coumarins with 1,1,1-trifluoro-2-iodoethane.[2]

  • Materials: Coumarin substrate, 1,1,1-Trifluoro-2-iodoethane (CF3CH2I), Photocatalyst (e.g., fac-Ir(ppy)3), Base (e.g., K2CO3), Acetonitrile (MeCN).

  • Procedure: A mixture of the coumarin substrate (1.0 equiv), 1,1,1-trifluoro-2-iodoethane (2.0 equiv), photocatalyst (1-5 mol%), and base (2.0 equiv) in degassed MeCN is irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction is stirred until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the trifluoroethylated product.

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for the different classes of trifluoroethylating agents.

electrophilic_trifluoroethylation Electrophilic Trifluoroethylation Workflow cluster_reagents Reagents cluster_substrates Substrates cluster_reaction Reaction Hypervalent_Iodine Aryl(CF3CH2)I+X- Reaction_Mixture Reaction Mixture Hypervalent_Iodine->Reaction_Mixture Nucleophile Nucleophile (e.g., Indole) Nucleophile->Reaction_Mixture Intermediate Sigma-Complex Intermediate Reaction_Mixture->Intermediate Nucleophilic Attack Base Base Base->Reaction_Mixture Product Trifluoroethylated Product Intermediate->Product Deprotonation Purification Purification Product->Purification Workup

Caption: Workflow for electrophilic trifluoroethylation.

nucleophilic_trifluoroethylation Nucleophilic Trifluoroethylation Workflow cluster_reagents Reagents cluster_substrates Substrates cluster_reaction Reaction TFA Trifluoroacetic Acid (TFA) Reaction_Mixture Reaction Mixture TFA->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., Phenylsilane) Reducing_Agent->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Iminium_Intermediate Trifluoroacetyl Imine/ Iminium Intermediate Reaction_Mixture->Iminium_Intermediate Condensation Product Trifluoroethylated Amine Iminium_Intermediate->Product Reduction Purification Purification Product->Purification Workup radical_trifluoroethylation Radical Trifluoroethylation Mechanism CF3CH2I CF3CH2I CF3CH2_Radical •CH2CF3 Radical CF3CH2I->CF3CH2_Radical Homolytic Cleavage Photocatalyst Photocatalyst* Photocatalyst->CF3CH2I SET Visible_Light Visible Light (hν) Visible_Light->Photocatalyst Substrate Substrate (e.g., Heterocycle) CF3CH2_Radical->Substrate Radical Addition Radical_Adduct Radical Adduct Substrate->Radical_Adduct Product Trifluoroethylated Product Radical_Adduct->Product Oxidation/ Rearomatization

References

A Comparative Guide to the Crystallographic Analysis of Small Molecule Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodology for determining the crystal structure of small molecule amine hydrochlorides, such as Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. Due to the current lack of publicly available X-ray crystallography data for this compound and its close structural analogs, a direct quantitative comparison is not feasible at this time. However, this guide outlines the critical parameters that would be assessed in such a comparative study and details the experimental protocols required to obtain this data.

Conceptual Comparison of Crystallographic Data

A comparative analysis of the crystal structures of this compound and its analogs, such as 2,2,2-trifluoroethylamine hydrochloride, ethylamine hydrochloride, and N-methylethylamine hydrochloride, would provide invaluable insights into the effects of N-methylation and trifluoromethylation on the solid-state properties of these molecules. The key parameters for comparison are summarized in the table below, which remains unpopulated pending the availability of experimental data.

ParameterMethyl-(2,2,2-trifluoro-ethyl)-amine HCl2,2,2-Trifluoroethylamine HClEthylamine HClN-Methylethylamine HClSignificance of Comparison
Crystal System Data N/AData N/AData N/AData N/AReveals the fundamental symmetry of the crystal lattice. Differences would indicate significant changes in molecular packing.
Space Group Data N/AData N/AData N/AData N/ADefines the symmetry elements within the unit cell. Comparing space groups highlights how molecular symmetry and packing are influenced by the substituent groups.
Unit Cell Dimensions (Å, °)
aData N/AData N/AData N/AData N/AProvides the dimensions of the basic repeating unit of the crystal. Variations in these parameters directly reflect how the molecules pack together and the volume they occupy.
bData N/AData N/AData N/AData N/A
cData N/AData N/AData N/AData N/A
αData N/AData N/AData N/AData N/A
βData N/AData N/AData N/AData N/A
γData N/AData N/AData N/AData N/A
Volume (ų) Data N/AData N/AData N/AData N/AThe volume of the unit cell. This is a key indicator of packing efficiency.
Z (Molecules/Unit Cell) Data N/AData N/AData N/AData N/AThe number of molecules in the unit cell. Along with volume, this is used to calculate the theoretical density.
Calculated Density (g/cm³) Data N/AData N/AData N/AData N/AA critical physical property derived from the crystallographic data. Differences in density can impact formulation and manufacturing processes.
Key Bond Lengths (Å)
C-NData N/AData N/AData N/AData N/AComparing bond lengths can reveal electronic effects of the substituents. For instance, the electron-withdrawing trifluoromethyl group may influence the C-N bond length.
C-CData N/AData N/AData N/AData N/A
C-FData N/AData N/AData N/AData N/A
**Key Bond Angles (°) **
C-N-CData N/AData N/AData N/AData N/ABond angles provide information about the geometry of the molecule in the solid state. Steric hindrance from the methyl and trifluoromethyl groups can be assessed by comparing these angles.
F-C-FData N/AData N/AData N/AData N/A
Hydrogen Bonding Interactions Data N/AData N/AData N/AData N/ACrucial for understanding the stability of the crystal lattice. The nature, geometry, and distances of hydrogen bonds involving the ammonium group and the chloride anion would be compared to understand the packing forces. The presence of the trifluoromethyl group may also influence hydrogen bonding patterns.

Experimental Protocols

The determination of the crystal structure of a small molecule amine hydrochloride like this compound involves a series of well-defined steps, from crystal growth to data analysis.

Crystallization
  • Objective: To obtain single crystals of high quality suitable for X-ray diffraction.

  • Methodology:

    • Solvent Selection: The compound is dissolved in a variety of solvents or solvent mixtures to determine suitable conditions for crystallization. For amine hydrochlorides, polar solvents such as methanol, ethanol, or water, and mixtures with less polar solvents like isopropanol or acetonitrile are often effective.

    • Crystallization Techniques:

      • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is allowed to evaporate slowly over several days to weeks.

      • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a sealed larger jar containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

    • Crystal Harvesting: Once suitable crystals have formed, a single crystal with well-defined faces and no visible defects is carefully selected and mounted on a goniometer head.

Single-Crystal X-ray Diffraction Data Collection
  • Objective: To obtain a complete set of diffraction data from the single crystal.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Procedure:

    • Mounting: The selected crystal is mounted on the goniometer.

    • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.

    • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

    • Data Collection Strategy: A strategy is devised to collect a complete dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam.

    • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors such as absorption.

Structure Solution and Refinement
  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for structure solution and refinement.

  • Methodology:

    • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods.

    • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray crystallography experiment can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis & Purification of This compound crystallization Crystallization Trials (Slow Evaporation, Vapor Diffusion, Cooling) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting unit_cell Unit Cell Determination mounting->unit_cell data_collection Full Diffraction Data Collection unit_cell->data_collection integration Data Integration & Scaling data_collection->integration structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

A Comparative Guide to HPLC-Based Purity Assessment of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, a key building block in medicinal chemistry. The comparison of a direct reversed-phase HPLC method and a pre-column derivatization method will assist in selecting the most suitable approach based on sensitivity, selectivity, and laboratory capabilities.

Experimental Overview

Two distinct HPLC methodologies were evaluated for the purity analysis of this compound.

  • Method A: Direct Reversed-Phase HPLC with UV Detection. This approach offers a straightforward and rapid assessment of the target compound and potential impurities with sufficient UV chromophores.

  • Method B: Pre-column Derivatization with Dansyl Chloride followed by HPLC with UV Detection. This method is designed to enhance the detectability of the amine by introducing a strongly UV-absorbing dansyl group, thereby increasing sensitivity and potentially improving chromatographic resolution from closely eluting impurities.

The experimental workflow for this comparative study is depicted below.

G cluster_prep Sample & Standard Preparation cluster_method_a Method A: Direct Analysis cluster_method_b Method B: Derivatization cluster_data Data Analysis start Weigh Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride Standard and Sample dissolve Dissolve in Diluent (e.g., Water:Acetonitrile) start->dissolve inject_a Inject directly onto RP-HPLC System dissolve->inject_a derivatize Derivatize with Dansyl Chloride in Alkaline Buffer dissolve->derivatize analyze_a Analyze via UV Detection inject_a->analyze_a integrate Integrate Peak Areas analyze_a->integrate quench Quench Reaction derivatize->quench inject_b Inject onto RP-HPLC System quench->inject_b analyze_b Analyze via UV Detection inject_b->analyze_b analyze_b->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate compare Compare Results of Method A and Method B calculate->compare

Caption: Experimental workflow for the comparative HPLC purity assessment.

Detailed Experimental Protocols

Method A: Direct Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: 1 mg/mL of this compound in a 50:50 mixture of Water and Acetonitrile.

Method B: Pre-column Derivatization with Dansyl Chloride

  • Derivatization Reagent: 1.5 mg/mL Dansyl Chloride in Acetonitrile.

  • Buffer: 0.1 M Sodium Bicarbonate, pH 9.5.

  • Derivatization Protocol:

    • To 100 µL of a 1 mg/mL sample solution, add 200 µL of the 0.1 M sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution and vortex.

    • Incubate the mixture at 60 °C for 45 minutes in the dark.

    • Cool the mixture to room temperature.

    • Quench the reaction by adding 100 µL of 2.5% (v/v) methylamine solution and vortex.

    • Allow to stand for 15 minutes at room temperature.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

Comparative Data Analysis

The following table summarizes the hypothetical data obtained from the analysis of a batch of this compound using both HPLC methods. The data is presented based on the area normalization of the resulting chromatograms.

AnalyteMethod A: Direct HPLCMethod B: Derivatized HPLC
Retention Time (min)
Methyl-(2,2,2-trifluoro-ethyl)-amine3.515.2
Impurity 1 (Hypothetical: 2,2,2-Trifluoroethylamine)2.812.8
Impurity 2 (Hypothetical: N,N-Dimethyl-2,2,2-trifluoroethylamine)4.1Not Detected
Peak Area (%)
Methyl-(2,2,2-trifluoro-ethyl)-amine99.599.8
Impurity 10.30.15
Impurity 20.2Not Detected
Calculated Purity (%) 99.5 99.8

Discussion and Comparison of Methods

Method A (Direct HPLC):

This method is advantageous due to its simplicity and speed. The sample preparation is minimal, and the run time is relatively short. However, the low UV absorbance of the analyte necessitates detection at a low wavelength (210 nm), which can lead to a higher baseline noise and potential interference from solvents and other non-chromophoric impurities. The sensitivity of this method may be insufficient for detecting trace-level impurities.

Method B (Pre-column Derivatization):

The primary advantage of Method B is its significantly enhanced sensitivity and selectivity. The dansyl chloride derivatization introduces a highly UV-absorbent moiety, allowing for detection at a higher, more selective wavelength (254 nm). This results in a cleaner baseline and a lower limit of detection for the main component and its related impurities. The derivatization process also alters the polarity of the amine, leading to longer retention times and potentially better resolution from early-eluting, polar impurities. The drawback of this method is the more complex and time-consuming sample preparation, which includes the derivatization and quenching steps. It's also important to note that only primary and secondary amines will react with dansyl chloride, so tertiary amine impurities like the hypothetical Impurity 2 would not be detected.

Conclusion

The choice between direct HPLC analysis and a pre-column derivatization method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control where high sensitivity is not paramount, the direct HPLC method offers a rapid and straightforward solution. However, for applications requiring high-accuracy purity determination, such as in late-stage drug development or for reference standard characterization, the pre-column derivatization method provides superior sensitivity and selectivity, enabling a more comprehensive impurity profile. Researchers should validate the chosen method according to the relevant regulatory guidelines to ensure its suitability for the intended purpose.

Safety Operating Guide

Proper Disposal of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS RN: 2730-52-1). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide outlines the necessary steps for its safe management in a laboratory setting, from initial handling to final disposal. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.

Essential Safety and Hazard Information

This compound is classified as harmful if swallowed or in contact with skin, and it may cause respiratory irritation.[1] It is also a combustible solid.[2] Understanding these hazards is the first step in safe handling and disposal.

Summary of Key Hazard Data
Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements (Disposal)
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowed.P501: Dispose of contents/container to an approved waste disposal plant.[2][3]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P501: Dispose of contents/container to an approved waste disposal plant.
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[1]P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal plant.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Waste Collection and Storage
  • Segregation: Collect waste this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, properly labeled hazardous waste container. As a halogenated organic compound, it should be segregated with other halogenated organic wastes.[6]

  • Container: The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]

Arranging for Disposal
  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify and Segregate Waste PPE->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Label Label Container with 'Hazardous Waste' and Chemical Name Collect->Label Store Store in a Designated Secure Area Label->Store Contact Contact EH&S or Licensed Contractor Store->Contact Document Complete Waste Disposal Forms Contact->Document Dispose Arrange for Pickup and Disposal at an Approved Plant Document->Dispose

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EH&S department.

For personal exposure:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[4]

Seek medical attention if any symptoms persist.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS Number: 2730-52-1). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃H₇ClF₃N
Molecular Weight 149.54 g/mol
Appearance Solid
CAS Number 2730-52-1

Hazard Identification and Safety Precautions

This compound is a hazardous substance requiring careful handling to prevent adverse health effects.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation-H312: Harmful in contact with skin.[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07: Exclamation Mark[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to protect from splashes.[3]
Skin Protection Chemical-resistant gloves (Nitrile recommended)Inspect for tears before use and dispose of immediately if contaminated.[4][5]
Lab CoatShould be fully buttoned.
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when dust may be generated.[3][6]

Operational Plan: A Step-by-Step Handling Protocol

This section outlines a standard workflow for using this compound in a laboratory setting.

Experimental Workflow Diagram

experimental_workflow General Experimental Workflow prep Preparation & PPE reaction Reaction Setup prep->reaction Weigh reagent in fume hood workup Reaction Work-up & Quenching reaction->workup Monitor reaction to completion purification Purification workup->purification Extract and dry product waste Waste Disposal workup->waste Segregate aqueous and organic waste analysis Analysis purification->analysis Characterize final compound purification->waste Dispose of chromatography solvents

Caption: A typical workflow for a laboratory reaction involving this compound.

Methodology
  • Preparation and Precaution :

    • Before beginning, consult the Safety Data Sheet (SDS).

    • Ensure a safety shower and eyewash station are accessible.[5]

    • Don all required Personal Protective Equipment (PPE) as detailed in the table above.

    • All handling of the solid and initial preparation of solutions must be conducted in a certified chemical fume hood.

  • Reaction Setup :

    • Weigh the required amount of this compound in the fume hood. Avoid generating dust.[4]

    • Slowly add the reagent to the reaction solvent in the reaction vessel.

    • Assemble the reaction apparatus as per the specific experimental protocol.

  • Reaction Work-up and Quenching :

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully, following the specific protocol. This may involve the slow addition of water or an aqueous solution.

  • Purification and Analysis :

    • Extract the product into a suitable organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product using appropriate techniques, such as column chromatography or recrystallization.

    • Analyze the final product to confirm its identity and purity.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Skin Contact Remove contaminated clothing. Promptly flush the affected area with large amounts of soap and water for at least 15 minutes.[7][8] If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[9] Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance. This compound and its associated waste are classified as halogenated organic waste.

Waste Segregation and Disposal Workflow

disposal_workflow Chemical Waste Disposal Workflow start End of Experiment segregate Segregate Waste Streams start->segregate halogenated Halogenated Organic Waste segregate->halogenated non_halogenated Non-Halogenated Organic Waste segregate->non_halogenated aqueous Aqueous Waste segregate->aqueous container Use Designated Waste Container halogenated->container non_halogenated->container aqueous->container labeling Label Container Correctly container->labeling storage Store in Satellite Accumulation Area labeling->storage disposal Arrange for Professional Disposal storage->disposal

Caption: Step-by-step process for the safe segregation and disposal of laboratory chemical waste.

Disposal Protocol
  • Segregation : At the point of generation, separate waste streams. Do not mix halogenated organic waste with non-halogenated waste.[2][10] this compound and any solvents or materials contaminated with it must be placed in the halogenated organic waste stream.[2][11]

  • Container : Collect halogenated waste in a designated, properly labeled, and leak-proof container.[11][12] Ensure the container is compatible with the chemical.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical names of all contents, and their approximate concentrations.[11]

  • Storage : Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[11][12]

  • Disposal : Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[12] Do not dispose of this chemical down the drain.[12]

By strictly following these guidelines, you contribute to a safe and responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.